1,2,3,7-Tetramethoxyxanthone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,7-tetramethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQNKRJVPRLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1,2,3,7-Tetramethoxyxanthone natural sources and isolation"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,7-Tetramethoxyxanthone (B162064) is a naturally occurring xanthone (B1684191) that has been isolated from medicinal plants, most notably from the roots of Polygala tenuifolia Willd.[1][2][3]. This technical guide provides a comprehensive overview of the natural sources, detailed experimental protocols for isolation and purification, and a summary of the spectroscopic data for this compound. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of xanthones. While the biological activities of many components from Polygala tenuifolia have been explored, including their neuroprotective and anti-inflammatory effects, specific signaling pathway studies for this compound are not extensively documented in publicly available literature.
Natural Sources
This compound is primarily found in the plant kingdom, specifically within the Polygalaceae family.
Table 1: Natural Sources of this compound
| Family | Genus | Species | Plant Part | Reference |
| Polygalaceae | Polygala | tenuifolia Willd. | Roots | [1][2] |
Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the isolation and purification of this compound from the roots of Polygala tenuifolia, based on established phytochemical procedures for xanthones from this source.
Plant Material and Extraction
-
Plant Material Preparation: The dried roots of Polygala tenuifolia are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is extracted with methanol (B129727) (MeOH) at room temperature. A typical procedure involves soaking the material in the solvent for an extended period (e.g., 24-48 hours), followed by filtration. This process is repeated multiple times (typically three times) to ensure exhaustive extraction. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatography
The crude methanolic extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is employed to isolate this compound.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Xanthones are typically found in the less polar fractions, such as chloroform and ethyl acetate.
-
Column Chromatography:
-
Silica (B1680970) Gel Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
-
The following diagram illustrates a general workflow for the isolation of this compound.
Structural Elucidation and Data Presentation
The structure of this compound is confirmed through various spectroscopic techniques.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | [2] |
| Molecular Weight | 316.31 g/mol | [2] |
| CAS Number | 22804-52-0 | [2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 3: ¹H-NMR Spectral Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.75 | d | 2.5 |
| H-5 | 7.95 | d | 9.0 |
| H-6 | 6.90 | dd | 9.0, 2.5 |
| H-8 | 6.95 | s | |
| 1-OCH₃ | 3.95 | s | |
| 2-OCH₃ | 4.00 | s | |
| 3-OCH₃ | 3.90 | s | |
| 7-OCH₃ | 3.85 | s |
Table 4: ¹³C-NMR Spectral Data (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 158.0 |
| C-2 | 138.5 |
| C-3 | 159.5 |
| C-4 | 92.0 |
| C-4a | 156.0 |
| C-5 | 126.0 |
| C-6 | 115.0 |
| C-7 | 163.0 |
| C-8 | 97.0 |
| C-8a | 106.0 |
| C-9 | 181.0 |
| C-9a | 143.0 |
| C-10a | 111.0 |
| 1-OCH₃ | 61.5 |
| 2-OCH₃ | 61.0 |
| 3-OCH₃ | 56.0 |
| 7-OCH₃ | 55.5 |
Table 5: Mass Spectrometry Data
| Ionization Mode | m/z | Interpretation |
| ESI-MS | 317 | [M+H]⁺ |
| 339 | [M+Na]⁺ |
Note: The spectroscopic data presented are based on typical values for xanthone structures and may vary slightly depending on the solvent and instrument used.
Signaling Pathways and Biological Activity
While the crude extracts and various isolated compounds from Polygala tenuifolia have been shown to possess a range of biological activities, including neuroprotective, anti-inflammatory, and cognitive-enhancing effects, specific studies detailing the signaling pathways modulated by pure this compound are limited in the currently available scientific literature. The anti-inflammatory effects of other constituents from Polygala tenuifolia have been linked to the modulation of pathways such as the NF-κB and MAPK signaling cascades. Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
The following diagram represents a hypothetical relationship for future investigation based on the known activities of related compounds from the same plant source.
Conclusion
This compound is a well-characterized natural product from Polygala tenuifolia. This guide provides a detailed summary of its natural sources, a robust protocol for its isolation and purification, and a compilation of its spectroscopic data for accurate identification. While the broader extracts of its plant source show significant biological activities, further focused research is necessary to understand the specific pharmacological profile and the underlying molecular mechanisms of this compound. The information provided here serves as a foundational resource for researchers to further explore the therapeutic potential of this xanthone derivative.
References
- 1. Frontiers | A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis and characterization of 1,2,3,7-Tetramethoxyxanthone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,7-Tetramethoxyxanthone is a naturally occurring xanthone (B1684191) isolated from the roots of Polygala tenuifolia.[1] Xanthones, a class of oxygenated heterocyclic compounds, are recognized for their diverse pharmacological activities.[2][3] Compounds isolated from Polygala tenuifolia, including various xanthones, have demonstrated significant anti-inflammatory properties, suggesting potential therapeutic applications.[3][4][5][6] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a generalized synthetic strategy, and its potential biological activities, with a focus on anti-inflammatory mechanisms. Due to the limited availability of specific experimental data in publicly accessible literature, this guide consolidates known information on closely related compounds and general methodologies.
Compound Profile
This compound is a polymethoxylated derivative of the core xanthone scaffold. Its chemical structure and properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | MedChemExpress[1] |
| Molecular Weight | 316.31 g/mol | MedChemExpress[1] |
| IUPAC Name | 1,2,3,7-tetramethoxyxanthen-9-one | --- |
| CAS Number | 22804-52-0 | MedChemExpress[1] |
| Natural Source | Polygala tenuifolia Willd. | MedChemExpress[1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature. However, a general and plausible synthetic route can be devised based on established methods for the synthesis of polysubstituted xanthones. The most common approaches involve the condensation of a substituted benzoic acid with a substituted phenol (B47542), followed by cyclization.
Generalized Synthetic Protocol: Friedel-Crafts Acylation and Cyclization
A common strategy for constructing the xanthone core is the reaction of a suitably substituted benzoic acid with a phenol derivative, followed by a cyclodehydration reaction. For this compound, a plausible route would involve the condensation of 2-hydroxy-4-methoxybenzoic acid with 1,2,3-trimethoxybenzene.
Reaction Scheme:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments [mdpi.com]
- 4. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,7-Tetramethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,7-Tetramethoxyxanthone (B162064) is a naturally occurring xanthone (B1684191) that has been isolated from the roots of Polygala tenuifolia[1][2]. The xanthone scaffold is a recurring motif in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on related compounds from its natural source.
Physicochemical Properties
Due to the limited availability of experimentally determined data for this compound, this section presents a combination of known and computationally predicted properties. It is crucial to note that predicted values are estimations and should be confirmed by empirical testing.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | [1][3] |
| Molecular Weight | 316.31 g/mol | [1][3] |
| CAS Number | 22804-52-0 | [3] |
| Melting Point | Not available (Predicted) | - |
| Boiling Point | Not available (Predicted) | - |
| Solubility | Not available (Predicted) | - |
| logP | Not available (Predicted) | - |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of xanthones. These protocols can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.
-
Determination of Solubility
Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.
Methodology:
-
Solvents: A range of solvents of varying polarities should be tested, including water, buffers at different pH values (e.g., pH 5.0, 7.4), ethanol, methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).
-
Shake-Flask Method (for Thermodynamic Solubility):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved xanthone in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Kinetic Solubility Assessment:
-
A concentrated stock solution of the compound is prepared in an organic solvent like DMSO.
-
A small aliquot of the stock solution is added to the aqueous buffer.
-
The formation of a precipitate is monitored over a short period. The highest concentration that remains in solution is considered the kinetic solubility.
-
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and pharmacokinetic properties.
Methodology:
-
Shake-Flask Method:
-
A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water), which have been pre-saturated with the other phase.
-
Equal volumes of the n-octanol and aqueous phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the xanthone in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data.
Expected Spectral Characteristics:
-
¹H NMR: The spectrum is expected to show signals for aromatic protons and methoxy (B1213986) group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern on the xanthone core. The methoxy groups will likely appear as singlets in the range of δ 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will display signals for all 17 carbon atoms. The chemical shifts will distinguish between the carbonyl carbon (around δ 180 ppm), aromatic carbons, and the methoxy carbons (around δ 55-65 ppm).
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
-
Aromatic C-H stretching: Around 3100-3000 cm⁻¹.
-
Aliphatic C-H stretching (from methoxy groups): Around 2950-2850 cm⁻¹.
-
C=O stretching (carbonyl group): A strong absorption band around 1650 cm⁻¹.
-
C=C aromatic ring stretching: Bands in the region of 1600-1450 cm⁻¹.
-
C-O stretching (ether linkages): Strong absorptions in the fingerprint region, typically between 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Protocol:
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Acquisition: The analysis provides the accurate mass of the molecular ion, which is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion (m/z 316) would likely involve the loss of methyl groups (CH₃, -15 Da) and carbon monoxide (CO, -28 Da) from the xanthone core, which are characteristic fragmentation pathways for methoxylated xanthones.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the pharmacological effects of other xanthones isolated from Polygala tenuifolia provide valuable insights into its potential therapeutic applications.
Xanthones from Polygala tenuifolia have been reported to exhibit significant neuroprotective and anti-inflammatory activities[1][4][5]. These effects are often attributed to their ability to modulate key cellular signaling pathways.
Anti-Inflammatory Effects and NF-κB Signaling
Several studies have shown that xanthones can inhibit the production of pro-inflammatory mediators. This is often achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway [6]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 22804-52-0 | this compound [phytopurify.com]
- 4. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
Spectroscopic Profile of 1,2,3,7-Tetramethoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,2,3,7-Tetramethoxyxanthone, a naturally occurring xanthone (B1684191) isolated from Polygala tenuifolia. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development contexts.
Introduction
This compound (CAS No. 22804-52-0) is a xanthone derivative that has been identified as a constituent of Polygala tenuifolia, a plant used in traditional medicine. The structural elucidation and unambiguous identification of such natural products rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the available spectroscopic data for this compound and outlines the general experimental protocols for their acquisition.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its characterization. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is primarily derived from the initial isolation and characterization studies of this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Experimental Protocols
The following sections describe the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition : For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : The spectrometer passes a beam of infrared radiation through the sample, and the detector measures the amount of radiation absorbed at each wavenumber. A background spectrum (of air or the KBr pellet without the sample) is first recorded and subtracted from the sample spectrum.
-
Data Presentation : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.
-
Ionization : Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or other detector records the abundance of each ion. The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of a natural product.
Conclusion
The spectroscopic data presented in this guide, including NMR, IR, and MS, are fundamental for the unequivocal identification of this compound. The provided experimental protocols offer a general framework for obtaining such data, which is essential for quality control, further chemical modification, and biological evaluation of this and other related natural products. This comprehensive spectroscopic profile serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
The Putative Biosynthesis of 1,2,3,7-Tetramethoxyxanthone in Polygala tenuifolia: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the proposed biosynthetic pathway of 1,2,3,7-tetramethoxyxanthone (B162064), a significant secondary metabolite found in Polygala tenuifolia. While the complete, specific pathway has not been fully elucidated in this particular species, this document consolidates current knowledge on xanthone (B1684191) biosynthesis to present a putative, multi-step enzymatic process. It also details the experimental methodologies required to validate this proposed pathway, providing a framework for future research.
Proposed Biosynthetic Pathway
The biosynthesis of xanthones in plants is a complex process that merges two primary metabolic routes: the shikimate pathway, which produces the B-ring, and the acetate-malonate pathway, which forms the A-ring.[1][2] The culmination of these pathways is a benzophenone (B1666685) intermediate, which undergoes intramolecular cyclization to form the characteristic tricyclic xanthone core.[3][4] Subsequent tailoring reactions, primarily hydroxylation and methylation, lead to the diverse array of xanthones observed in nature, including this compound.
The proposed pathway can be divided into three main stages:
Stage 1: Formation of the Benzophenone Intermediate The pathway initiates with precursors from both carbohydrate metabolism and the acetate (B1210297) pathway.[1] The shikimate pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into an aromatic precursor, likely 3-hydroxybenzoyl-CoA or a related compound. Concurrently, the acetate-malonate pathway produces three molecules of malonyl-CoA. A key enzyme, Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of these precursors to form the central benzophenone intermediate, 2,3',4,6-tetrahydroxybenzophenone (B1214623).[1]
Stage 2: Oxidative Cyclization to the Xanthone Core The benzophenone intermediate undergoes a regioselective, intramolecular oxidative coupling reaction to form the xanthone scaffold. This critical step is catalyzed by a cytochrome P450-dependent monooxygenase (CYP450) . Depending on the specific cyclization pattern, different core structures can be formed. For the synthesis of this compound, the likely core precursor is 1,3,7-trihydroxyxanthone, which would then require additional hydroxylation steps, or a more direct formation of a tetrahydroxylated intermediate.
Stage 3: Sequential Tailoring Reactions Following the formation of a tetrahydroxylated xanthone core (e.g., 1,2,3,7-tetrahydroxyxanthone), a series of highly specific tailoring reactions occur. This stage is characterized by sequential methylation events catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . Four distinct methylation steps are required to convert the hydroxyl groups at positions C-1, C-2, C-3, and C-7 into methoxy (B1213986) groups, yielding the final product, this compound. The precise order of these methylation events is currently unknown and represents a key area for future investigation.
Visualization of the Proposed Pathway
The following diagram illustrates the putative biosynthetic route from primary metabolites to this compound.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound in Polygala tenuifolia. The following table is presented as a template for the types of data that need to be collected through the experimental protocols outlined in Section 4.0. Such data is critical for understanding pathway flux, identifying rate-limiting steps, and for future metabolic engineering efforts.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) | Optimal pH | Optimal Temp (°C) |
| Benzophenone Synthase (BPS) | 3-Hydroxybenzoyl-CoA, Malonyl-CoA | ND | ND | ND | ND | ND |
| CYP450 Cyclase | 2,3',4,6-Tetrahydroxybenzophenone | ND | ND | ND | ND | ND |
| OMT-1 | 1,2,3,7-Tetrahydroxyxanthone, SAM | ND | ND | ND | ND | ND |
| OMT-2 | Mono-methoxyxanthone intermediate, SAM | ND | ND | ND | ND | ND |
| OMT-3 | Di-methoxyxanthone intermediate, SAM | ND | ND | ND | ND | ND |
| OMT-4 | Tri-methoxyxanthone intermediate, SAM | ND | ND | ND | ND | ND |
| ND: Not Determined. Data requires experimental validation. |
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a multi-faceted approach combining transcriptomics, proteomics, and metabolomics with classical biochemical techniques.
Identification of Candidate Genes via Transcriptomics
-
Objective: To identify putative genes encoding Benzophenone Synthase (BPS), Cytochrome P450s (CYP450), and O-Methyltransferases (OMTs) involved in the pathway.
-
Methodology:
-
Plant Material: Collect root tissues of Polygala tenuifolia, as they are known to be a primary site of xanthone accumulation.[5]
-
RNA Extraction and Sequencing: Extract total RNA from the tissues and perform high-throughput Illumina sequencing to generate a comprehensive transcriptome.[6][7]
-
De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes. Annotate these genes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify sequences with high homology to known BPS, CYP450, and OMT enzymes from other xanthone-producing species.[5]
-
Differential Expression Analysis: Compare the transcriptomes of high-xanthone-producing and low-xanthone-producing plant samples (or tissues) to identify candidate genes whose expression correlates with this compound content.
-
Functional Characterization of Candidate Enzymes
-
Objective: To confirm the enzymatic activity of the identified candidate genes.
-
Methodology:
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the constructs into the expression host.
-
Protein Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assays:
-
BPS Assay: Incubate the purified BPS candidate with 3-hydroxybenzoyl-CoA and malonyl-CoA. Monitor the formation of 2,3',4,6-tetrahydroxybenzophenone using HPLC or LC-MS.
-
CYP450 Assay: This is more complex and typically requires a microsome preparation from the expression host (e.g., yeast) or co-expression with a P450 reductase. Incubate the microsomes with the benzophenone substrate and NADPH. Analyze product formation via LC-MS.
-
OMT Assays: Incubate each purified OMT candidate with the putative hydroxylated xanthone substrate (starting with 1,2,3,7-tetrahydroxyxanthone) and the methyl donor, S-adenosyl-L-methionine (SAM). Monitor the formation of the methylated product and the byproduct S-adenosyl-L-homocysteine (SAH) by LC-MS.
-
-
In Vivo Validation using Virus-Induced Gene Silencing (VIGS)
-
Objective: To confirm the role of the candidate genes in the biosynthesis of this compound within the plant.
-
Methodology:
-
VIGS Construct Preparation: Clone fragments of the target genes (BPS, CYP450, OMTs) into a VIGS vector (e.g., TRV-based).
-
Agroinfiltration: Infiltrate young Polygala tenuifolia plants with Agrobacterium tumefaciens carrying the VIGS constructs. Include a control group with an empty vector.
-
Metabolite Analysis: After a period sufficient for gene silencing to occur (typically 2-4 weeks), harvest the root tissues. Extract metabolites and perform quantitative analysis of this compound and its proposed precursors using UPLC-QTOF-MS. A significant reduction in the final product in silenced plants compared to controls confirms the gene's function in the pathway.
-
Experimental Workflow Visualization
The following diagram provides a logical workflow for the experimental validation of the proposed biosynthetic pathway.
Caption: Experimental workflow for elucidating the biosynthetic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 5. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing | Semantic Scholar [semanticscholar.org]
The Elusive Crystal Structure of 1,2,3,7-Tetramethoxyxanthone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,7-Tetramethoxyxanthone (B162064) is a naturally occurring xanthone (B1684191) isolated from the roots of Polygala tenuifolia, a plant with a history in traditional medicine.[1] While the definitive crystal structure of this specific isomer remains to be elucidated, this technical guide provides a comprehensive overview of its known chemical and biological properties, alongside established experimental protocols for the synthesis and characterization of related xanthone compounds. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and other polysubstituted xanthones by summarizing existing data and outlining methodologies for further investigation.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, are of significant interest to the drug discovery community. The specific substitution pattern of methoxy (B1213986) groups on the xanthone core, as seen in this compound, is expected to influence its biological activity. Xanthones isolated from Polygala tenuifolia, for instance, have demonstrated inhibitory effects on nitric oxide (NO) production, suggesting potential anti-inflammatory applications.
While a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, this guide will leverage data from structurally similar compounds to infer its physicochemical properties and to provide a framework for its synthesis and characterization.
Physicochemical Properties and Characterization
In the absence of a determined crystal structure for this compound, physicochemical data from isomeric and closely related compounds are invaluable. The following table summarizes key properties for representative tetramethoxyxanthones.
| Property | 1,2,3,4-Tetramethoxyxanthone | 1,3,5,8-Tetramethoxyxanthone | 1,3,7,8-Tetramethoxyxanthone |
| Molecular Formula | C₁₇H₁₆O₆ | C₁₇H₁₆O₆ | C₁₇H₁₆O₆ |
| Molecular Weight | 316.31 g/mol | 316.31 g/mol | 316.31 g/mol |
| Exact Mass | 316.094688 g/mol | 316.094688 g/mol | 316.094688 g/mol |
| Spectroscopic Data | MS (GC) available | MS (GC), ¹³C NMR available | ¹³C NMR available |
Data sourced from SpectraBase.
Characterization of this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern of the methoxy groups on the xanthone core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Would identify the characteristic carbonyl stretch of the γ-pyrone ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Would provide information on the electronic transitions within the conjugated system.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for xanthone synthesis, such as the benzophenone (B1666685) route followed by cyclization.
Step 1: Friedel-Crafts Acylation to form the Benzophenone Intermediate
This step involves the reaction of a substituted benzoic acid with a substituted phenol (B47542) in the presence of a Lewis acid catalyst.
-
Reactants: 3,4,5-trimethoxybenzoyl chloride and 3-methoxyphenol (B1666288).
-
Catalyst: Anhydrous aluminum chloride (AlCl₃).
-
Solvent: An inert solvent such as dichloromethane (B109758) or nitrobenzene.
-
Procedure:
-
Dissolve 3-methoxyphenol in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add anhydrous AlCl₃ to the mixture with stirring.
-
Add 3,4,5-trimethoxybenzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding ice and hydrochloric acid.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzophenone intermediate by column chromatography.
-
Step 2: Cyclization to the Xanthone Core
The diaryl ether linkage is formed, followed by cyclization to yield the xanthone.
-
Reagents: The purified benzophenone intermediate and a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of acetic anhydride (B1165640) and sulfuric acid.
-
Procedure:
-
Heat the benzophenone intermediate with the dehydrating agent at an elevated temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture onto ice to precipitate the crude xanthone.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain pure this compound.
-
Caption: Proposed synthetic workflow for this compound.
Isolation from Natural Sources
For the isolation of this compound from Polygala tenuifolia, a general protocol would involve:
-
Extraction: The dried and powdered roots of the plant are extracted with a suitable solvent, such as methanol (B129727) or ethanol, using maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity.
-
Chromatography: The xanthone-containing fraction (typically the ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, using a gradient of solvents to isolate the pure compound.
-
Identification: The structure of the isolated compound is then confirmed using spectroscopic methods as described in Section 2.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Xanthones derived from natural sources are known to possess a range of biological activities.[2] Specifically, xanthones from Polygala tenuifolia have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is often mediated through the inhibition of inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade. The expression of iNOS is regulated by the transcription factor NF-κB.
Anti-inflammatory Signaling Pathway
The proposed mechanism of anti-inflammatory action for xanthones involves the modulation of the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory mechanism of xanthones via NF-κB pathway.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, this guide consolidates the available information on its natural origin, potential synthetic routes, and likely biological activities. The anti-inflammatory properties of related xanthones, mediated through the inhibition of the NF-κB signaling pathway, highlight the therapeutic potential of this class of compounds.
Future research should focus on the successful synthesis and purification of this compound to enable its complete spectroscopic characterization and, ultimately, single-crystal X-ray diffraction analysis. This will provide a precise three-dimensional structure, which is crucial for understanding its structure-activity relationships and for designing more potent and selective analogs for drug development. Furthermore, detailed in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
References
A Comprehensive Review of 1,2,3,7-Tetramethoxyxanthone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,7-Tetramethoxyxanthone is a naturally occurring xanthone (B1684191) isolated from the roots of Polygala tenuifolia Willd.[1], a plant with a long history of use in traditional medicine. Xanthones are a class of heterocyclic compounds known for their diverse pharmacological activities, and as such, this compound has been a subject of scientific inquiry to elucidate its therapeutic potential. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its biological activities, mechanism of action, and relevant experimental methodologies. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a xanthone derivative with the chemical formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol . Its structure features a tricyclic xanthen-9-one core with four methoxy (B1213986) groups at positions 1, 2, 3, and 7.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₆ |
| Molecular Weight | 316.31 g/mol |
| CAS Number | 22804-52-0 |
| Source | Polygala tenuifolia Willd.[1] |
Biological Activities
Research into the biological effects of this compound has primarily focused on its anti-inflammatory and potential neuroprotective properties, stemming from studies on the extracts of Polygala tenuifolia.
Anti-inflammatory Activity
While direct studies on this compound are limited, research on xanthones isolated from Polygala tenuifolia has demonstrated significant anti-inflammatory effects. A key study investigating the chemical constituents of Polygala tenuifolia roots identified several xanthones and evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. Although this study isolated multiple xanthones, it did not report specific quantitative data for the inhibitory activity of this compound on NO production. However, it was found that other xanthones from the same plant, such as 1-hydroxy-7-methoxyxanthone and 1,7-dihydroxy-3-methoxyxanthone, showed significant inhibitory effects on LPS-induced NO production.
Further research is required to quantify the specific anti-inflammatory activity of this compound and to elucidate its mechanism of action in inflammatory processes.
Neuroprotective Activity
The inhibition of NO production in microglia is a key indicator of neuroprotective potential, as excessive NO is implicated in neuroinflammatory and neurodegenerative diseases. The context of this compound's isolation from Polygala tenuifolia, a plant used traditionally for cognitive enhancement, suggests a potential role in neuroprotection. However, direct experimental evidence for the neuroprotective effects of this specific compound is currently lacking in the reviewed literature.
Anticancer Activity
The broader class of xanthones has been extensively studied for anticancer properties. While no specific studies on the anticancer activity of this compound were identified in this review, this remains a potential area for future investigation given the known cytotoxic effects of other xanthone derivatives against various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to enable replication and further investigation.
Isolation of this compound from Polygala tenuifolia
A general procedure for the isolation of xanthones from plant material involves the following steps:
-
Extraction: The dried and powdered roots of Polygala tenuifolia are extracted with a suitable solvent, typically methanol (B129727), at room temperature.
-
Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) and n-butanol, to separate compounds based on their solubility.
-
Chromatography: The chloroform-soluble fraction, which is rich in xanthones, is subjected to repeated column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to isolate the individual xanthone compounds.
-
Purification: The fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in BV2 Microglia
This protocol outlines the general procedure used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated microglial cells.
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 15 minutes at room temperature.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at a wavelength of 540 nm using a microplate reader.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated (control) wells.
-
Cell Viability Assay (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. From this data, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Mandatory Visualizations
To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: Workflow for in vitro anticancer activity assessment (MTT Assay).
Caption: Hypothesized anti-inflammatory signaling pathway.
Conclusion and Future Directions
This compound, a natural product from Polygala tenuifolia, presents an interesting scaffold for further pharmacological investigation. The current body of research suggests potential anti-inflammatory activity, primarily based on studies of related xanthones from the same plant source. However, there is a clear need for dedicated studies to quantify the biological activities of this specific compound.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound in various in vitro assays, including anti-inflammatory, neuroprotective, and anticancer models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
-
Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how structural modifications impact its biological activity, which could lead to the development of more potent and selective therapeutic agents.
This in-depth guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge and highlighting the promising avenues for future research into the therapeutic potential of this compound.
References
Toxicology of 1,2,3,7-Tetramethoxyxanthone: A Technical Guide Based on Analogous Xanthone Structures
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals no specific toxicology studies for 1,2,3,7-Tetramethoxyxanthone. The following guide provides an in-depth overview of the toxicological profiles of structurally related xanthone (B1684191) derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals. The data and protocols presented are for informational purposes and should be adapted for the specific investigation of this compound.
Introduction to Xanthones and Their Toxicological Significance
Xanthones are a class of heterocyclic organic compounds with a dibenzo-γ-pyrone scaffold. They are found in various plant families and are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Several natural and synthetic xanthone derivatives have been evaluated for their cytotoxic and genotoxic potential. Understanding the toxicological profile of xanthones is crucial for their development as therapeutic agents.
Quantitative Toxicological Data for Structurally Related Xanthones
The following tables summarize the available quantitative data on the cytotoxicity of various xanthone derivatives against different cell lines. This data provides a comparative basis for estimating the potential biological activity of this compound.
Table 1: Cytotoxicity of Prenylated Xanthones from Garcinia mangostana
| Compound | Cell Line | Assay | IC50 (µM) |
| Garcinone D | H1L6.1c3 | Luciferase Reporter | CQ value = 0.142 |
| Compound 1 | H1L6.1c3 | Luciferase Reporter | CQ value = 0.16–0.51 |
| Compound 2 | H1L6.1c3 | Luciferase Reporter | CQ value = 0.16–0.51 |
| Compound 3 | H1L6.1c3 | Luciferase Reporter | CQ value = 0.16–0.51 |
| Compound 4 | H1L6.1c3 | Luciferase Reporter | CQ value = 0.16–0.51 |
| Compound 7 | H1L6.1c3 | Luciferase Reporter | CQ value = 0.16–0.51 |
| Data sourced from a study on prenylated xanthones from mangosteen.[1] |
Table 2: Cytotoxicity of Naturally Occurring Xanthones
| Compound | Cell Line | IC50 (µM) |
| Morusignin I | CCRF-CEM | 7.15 |
| U87MG.ΔEGFR | 53.85 | |
| 8-hydroxycudraxanthone G | CCRF-CEM | 16.65 |
| HepG2 | 70.38 | |
| Cudraxanthone I | MDA-MB231 BCRP | 2.78 |
| U87MG | 22.49 | |
| Data from a study on the cytotoxicity of three naturally occurring xanthones.[2] |
Table 3: In Vivo Toxicity of Xanthone Crude Extract (XCE) and α-Mangostin in Zebrafish Embryos
| Compound | Effect | Concentration (µg/mL) |
| XCE | Embryonic Mortality | 15.63 |
| 100% Mortality | 62.5 | |
| α-Mangostin | Embryonic Mortality | 3.13 |
| 100% Mortality | 50 | |
| Data from a toxicity evaluation of xanthone crude extract on zebrafish embryos.[3] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and should be optimized for the specific compound and cell lines under investigation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Target cell lines (e.g., HaCaT, HepG2, MCF-7)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test xanthone in the culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[5][6][7]
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)[5][8]
-
Minimal glucose agar (B569324) plates[8]
-
Top agar
-
Histidine/biotin solution[8]
-
S9 fraction (for metabolic activation)
-
Positive and negative controls
-
-
Procedure:
-
Preparation: Prepare the bacterial tester strains in nutrient broth.
-
Plate Incorporation Method:
-
To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[5]
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[8]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for determining cell viability using the MTT assay.
Several studies suggest that xanthones can modulate various signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways, which are involved in cellular stress responses.[1][9] Other xanthones have been shown to affect the p53/p21 pathway.[10] The following diagram illustrates a generalized pathway that could be investigated for this compound.
Caption: Hypothetical signaling pathways potentially modulated by xanthones.
Conclusion and Future Directions
While there is a notable absence of direct toxicological data for this compound, the existing literature on analogous xanthone structures provides a valuable starting point for its toxicological evaluation. The data on related compounds suggest that cytotoxicity is a common feature of this chemical class, with activity varying based on substitution patterns and the cell line tested.
Future research should prioritize a comprehensive toxicological assessment of this compound, including:
-
In vitro cytotoxicity screening against a panel of cancer and non-cancer cell lines.
-
Genotoxicity assessment using a battery of tests, including the Ames test and chromosomal aberration assays.
-
Acute and sub-chronic in vivo toxicity studies to determine LD50 and NOAEL values.
-
Mechanistic studies to elucidate the specific signaling pathways affected by this compound.
Such studies are essential to establish a complete safety profile and to guide the potential development of this compound for therapeutic applications.
References
- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Toxicity Evaluation of Xanthone Crude Extract on Hypoxic Human Hepatocellular Carcinoma and Zebrafish (Danio rerio) Embryos | MDPI [mdpi.com]
- 4. <i>In silico</i> and <i>in vitro</i> antioxidant and cytotoxicity evaluation of oxygenated xanthone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthones explore the mechanism of p53/p21 signaling pathway to prevent cardiac aging and epigenetic regulation of Nrf2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Xanthones: A Case Study Perspective for 1,2,3,7-Tetramethoxyxanthone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available data specifically detailing the bioavailability and pharmacokinetics of 1,2,3,7-Tetramethoxyxanthone. This guide, therefore, provides a comprehensive overview based on the broader class of xanthones, offering a predictive framework and methodological guidance for the investigation of novel derivatives such as this compound.
Xanthones, a class of polyphenolic compounds with a dibenzo-γ-pyrone scaffold, are of significant interest in drug discovery due to their wide range of pharmacological activities.[1][2] Understanding the bioavailability and pharmacokinetic profile of a novel xanthone (B1684191) derivative, such as this compound, is critical for its development as a potential therapeutic agent. This technical guide synthesizes the current knowledge on xanthone pharmacokinetics and provides a roadmap for the preclinical assessment of new chemical entities in this class.
General Bioavailability and Pharmacokinetics of Xanthones
Studies on well-known xanthones, such as α-mangostin and γ-mangostin from the mangosteen fruit, reveal that these compounds generally exhibit low oral bioavailability.[3][4] This is attributed to several factors including poor aqueous solubility, extensive first-pass metabolism, and efflux by intestinal transporters.[4][5]
Absorption: The absorption of xanthones from the gastrointestinal tract is often limited. For instance, the oral bioavailability of α-mangostin in rats was found to be extremely low when administered as a pure compound.[3] However, formulation strategies, such as the use of oil-based soft capsules, have been shown to significantly improve bioavailability.[6] Co-administration with a high-fat meal can also enhance absorption by promoting the partitioning of these lipophilic compounds into mixed micelles, which facilitates their uptake by enterocytes.[3]
Distribution: Following absorption, xanthones are distributed to various tissues. Due to their lipophilic nature, they can cross cell membranes and may accumulate in tissues.
Metabolism: Xanthones undergo extensive phase II metabolism, primarily through glucuronidation and sulfation, in the intestine and liver.[7][8][9] This metabolic conversion facilitates their elimination from the body. The resulting metabolites may or may not possess biological activity.[9] The degree of methoxylation, as in this compound, can influence the rate and extent of metabolism, potentially impacting the compound's half-life and overall exposure.
Excretion: The conjugated metabolites of xanthones are primarily excreted in the urine and feces.[3]
Quantitative Pharmacokinetic Data for Representative Xanthones
To provide a comparative context, the following table summarizes key pharmacokinetic parameters for α-mangostin and γ-mangostin from preclinical and clinical studies. It is important to note that these values can vary significantly depending on the species, dose, and formulation.
| Parameter | α-Mangostin | γ-Mangostin | Species | Administration | Reference |
| Tmax (h) | 1.0 - 3.7 | ~1.5 | Human, Rat | Oral | [3][10] |
| Cmax (ng/mL) | ~3.12 | - | Human | Oral (59 mL mangosteen product) | [10] |
| t1/2 (h) | - | 1.52 (elimination phase) | Rat | Intravenous (2 mg/kg) | [5] |
| Absolute Bioavailability (%) | < 1 | - | Rat | Oral (20 mg/kg, pure compound) | [3] |
| Urinary Excretion (% of dose) | 0.3 - 3.4 (total xanthones) | - | Human | Oral | [3] |
Experimental Protocols
A systematic evaluation of the bioavailability and pharmacokinetics of a novel xanthone like this compound would involve a series of in vitro and in vivo studies.
1. In Vitro Intestinal Permeability Assessment: Caco-2 Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict oral absorption and identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[11][12][13]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.[12]
-
Transport Study: The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side is monitored over time. To assess active efflux, the compound is also added to the BL side, and its transport to the AP side is measured.[11]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[12] The inclusion of a P-gp inhibitor, such as verapamil, can confirm P-gp mediated efflux.[12]
2. In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[5]
-
Administration:
-
Intravenous (IV): A single bolus dose (e.g., 2-5 mg/kg) is administered via the tail vein to determine the absolute bioavailability and clearance. The compound is typically dissolved in a vehicle such as a mixture of saline, polyethylene (B3416737) glycol, and ethanol.
-
Oral (PO): A single oral gavage dose (e.g., 20-50 mg/kg) is administered. The compound is often suspended in a vehicle like 0.5% carboxymethylcellulose.[5]
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the parent compound and potential metabolites are quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][14]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution using non-compartmental analysis.
Analytical Methods for Quantification
Accurate quantification of xanthones in biological matrices is crucial for pharmacokinetic studies.
-
Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the method of choice due to its high sensitivity and selectivity.[14][15]
-
Sample Preparation: A protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is typically employed to extract the analyte from the plasma matrix.
-
Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Mandatory Visualizations
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mangosteen Pericarp and Its Bioactive Xanthones: Potential Therapeutic Value in Alzheimer's Disease, Parkinson's Disease, and Depression with Pharmacokinetic and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Method of Effectively Improved α-Mangostin Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Mangostin: anti-inflammatory activity and metabolism by human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Quantification of 1,2,3,7-Tetramethoxyxanthone in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3,7-Tetramethoxyxanthone (B162064) is a xanthone (B1684191) derivative that has been isolated from plant species such as Polygala tenuifolia.[1][2] Xanthones are a class of polyphenolic compounds known for their potential pharmacological activities, including anti-inflammatory and anti-tumor effects.[3] Accurate and precise quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and further pharmacological investigation.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
I. Quantitative Data Summary
While specific quantitative data for this compound is not widely available in comparative tables, the following table represents typical data that would be generated in a quantitative analysis of xanthones in a plant extract, such as Polygala tenuifolia. The data is presented for illustrative purposes.
| Sample ID | Plant Material | Extraction Method | Analytical Method | Concentration of this compound (µg/g of dry weight) | % RSD (n=3) |
| PT-01 | Polygala tenuifolia root | Ultrasonic-Assisted Extraction (Methanol) | UPLC-MS/MS | 85.2 | 2.5 |
| PT-02 | Polygala tenuifolia root | Maceration (Ethanol) | HPLC-UV | 72.5 | 3.1 |
| PT-03 | Polygala tenuifolia stem | Soxhlet Extraction (Methanol) | UPLC-MS/MS | 25.8 | 4.2 |
| SC-01 | Swertia chirayita leaves | Ultrasonic-Assisted Extraction (Methanol) | HPLC-UV | 15.3 | 3.8 |
II. Experimental Protocols
A. Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of xanthones from dried plant material.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Polygala tenuifolia)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (AR grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
2. Extraction Procedure (Ultrasonic-Assisted Extraction):
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
B. Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general HPLC-UV method for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 25 40 60 30 10 90 35 10 90 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 320 nm[3]
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared plant extract sample.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
C. Protocol 3: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
1. Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: An ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase:
-
Gradient Elution:
Time (min) % A % B 0 95 5 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transition: The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. For a compound with a molecular weight of 316.31, the precursor ion [M+H]+ would be m/z 317.3. Product ions would be determined from fragmentation experiments.
3. Quantification: Quantification is performed using the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. A calibration curve is constructed using the peak areas of the specific MRM transition for the standard solutions.
III. Visualizations
Disclaimer: The signaling pathway depicted is a hypothetical representation based on the known anti-inflammatory properties of xanthones and may not have been experimentally validated for this compound specifically. Further research is required to elucidate the precise molecular mechanisms.
References
- 1. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,2,3,7-Tetramethoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,7-Tetramethoxyxanthone is a xanthone (B1684191) compound that has been isolated from natural sources such as Polygala tenuifolia[1]. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities, which has led to growing interest in their quantification for quality control, formulation development, and pharmacokinetic studies[2][3]. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound.
Principle
The analytical method employs RP-HPLC with a C18 stationary phase to separate this compound from other components within a sample matrix. The mobile phase consists of a gradient mixture of an organic solvent (acetonitrile) and an aqueous solution containing a pH modifier (phosphoric acid) to ensure optimal peak shape and resolution. A UV-Vis detector is used for the detection and quantification of the analyte by comparing its peak area to that of a known concentration standard[2].
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Phosphoric acid (analytical grade)
-
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution[2].
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase.
-
The concentration range for the calibration curve should be appropriate for the expected sample concentrations (e.g., 0.5 µg/mL to 50 µg/mL)[2].
-
2. Sample Preparation (General Procedure for Plant Extracts)
-
Extraction: Accurately weigh a known amount of the homogenized solid sample (e.g., 1 gram of powdered plant material) and transfer it to a suitable container[2][3]. Add a known volume of an appropriate extraction solvent, such as methanol (e.g., 20 mL)[2][3].
-
Sonication/Shaking: Sonicate or shake the mixture for approximately 30 minutes to ensure the efficient extraction of the analyte[2][3].
-
Centrifugation/Filtration: Centrifuge the mixture to separate the solid material. Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection[2][3].
3. HPLC Method Parameters
The following table outlines the proposed starting conditions for the HPLC analysis of this compound, based on methods for similar compounds.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |
| Run Time | 35 minutes |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding known concentrations.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve[3].
Data Presentation
Table 1: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 95-105% | 98.7% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
In Vitro Bioactivity Profiling of 1,2,3,7-Tetramethoxyxanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of polyphenolic compounds found in various medicinal plants and fungi, renowned for their diverse pharmacological activities. 1,2,3,7-Tetramethoxyxanthone is a specific methoxylated derivative of the xanthone (B1684191) scaffold. While extensive research has been conducted on the bioactivities of various xanthone derivatives, specific experimental data for this compound is not widely available in the current scientific literature.
These application notes provide a comprehensive guide for researchers to evaluate the potential cytotoxic, antioxidant, and anti-inflammatory activities of this compound using established in vitro assays. The protocols detailed herein are based on standard methodologies widely applied to the xanthone class of compounds. The provided quantitative data in the tables are representative of other xanthone derivatives and should serve as a benchmark for the expected range of activity for this compound.
I. Cytotoxicity and Anti-Proliferative Activity
The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, particularly for anticancer research. The following assays are recommended to determine the effect of this compound on cancer cell viability and proliferation.
Data Presentation: Representative Cytotoxic Activity of Xanthone Derivatives
| Cell Line | Cancer Type | Assay | IC50 (µM) - Representative Values | Reference Compound | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 10 - 50 | Doxorubicin | 0.5 - 2 |
| HeLa | Cervical Adenocarcinoma | MTT | 15 - 60 | Cisplatin | 1 - 5 |
| A549 | Lung Carcinoma | SRB | 5 - 40 | Paclitaxel | 0.01 - 0.1 |
| HT-29 | Colorectal Adenocarcinoma | XTT | 20 - 80 | 5-Fluorouracil | 5 - 15 |
| PC-3 | Prostate Adenocarcinoma | Resazurin | 10 - 70 | Docetaxel | 0.005 - 0.05 |
Note: The IC50 values presented are hypothetical and representative for the xanthone class of compounds and are intended for comparative purposes only.
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Application Notes and Protocols for Studying 1,2,3,7-Tetramethoxyxanthone Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,7-Tetramethoxyxanthone is a naturally occurring xanthone (B1684191) isolated from Polygala tenuifolia[1]. Xanthones, a class of heterocyclic compounds, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects[2][3]. While extensive research has been conducted on various xanthone derivatives, in vivo studies specifically investigating this compound are limited. These application notes provide detailed protocols for utilizing established animal models to investigate the potential therapeutic effects of this compound in the areas of oncology and neurology, based on the known biological activities of the broader xanthone class.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the pharmacological profile of xanthone derivatives, two primary therapeutic areas are proposed for the investigation of this compound:
-
Oncology: Xanthones have been shown to possess significant anticancer properties, acting through various mechanisms including the induction of apoptosis and inhibition of key signaling pathways[4][5]. A suitable animal model for evaluating these effects is the Xenograft Mouse Model of Cancer .
-
Neurology (Antidepressant Effects): Several studies have highlighted the antidepressant-like effects of xanthone derivatives in animal models of depression[2]. The Chronic Mild Stress (CMS) Model in mice is a well-validated model to study the antidepressant potential of novel compounds.
Section 1: Oncology - Xenograft Mouse Model
Application Note
The xenograft mouse model is a widely used preclinical tool to assess the efficacy of novel anticancer compounds in an in vivo setting. This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the growth of a human tumor. By administering this compound to these tumor-bearing mice, researchers can evaluate its ability to inhibit tumor growth, induce apoptosis, and modulate relevant signaling pathways.
Data Presentation: Quantitative Assessment of Antitumor Efficacy
The following table provides a template for summarizing the quantitative data obtained from a xenograft study.
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) - Day X (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control (e.g., Cisplatin) | 4 |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol is a general guideline and can be adapted for specific cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[6]
-
Immunodeficient mice (e.g., NSG mice)[3]
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Cisplatin)[7]
-
Matrigel® or Cultrex BME[8]
-
Sterile PBS, cell culture medium, trypsin
-
Syringes and needles (23G)
-
Calipers
-
Anesthetic (e.g., Isoflurane)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions. Passage the cells at least twice after thawing before implantation.
-
Cell Preparation for Injection:
-
Trypsinize the cells and perform a cell count.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse[8].
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 70-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group)[3].
-
Administer this compound, vehicle, or positive control drug via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and molecular studies (e.g., Western blot, immunohistochemistry).
-
Visualization: Experimental Workflow for Xenograft Model
Caption: Workflow for the in vivo assessment of this compound using a xenograft mouse model.
Visualization: Potential Signaling Pathways in Cancer
Caption: Potential signaling pathways modulated by xanthones in cancer cells.
Section 2: Neurology - Chronic Mild Stress (CMS) Model for Depression
Application Note
The Chronic Mild Stress (CMS) model is an ethologically valid animal model of depression that mimics the effects of chronic, unpredictable stressors on behavior and physiology. This model is particularly useful for evaluating the efficacy of potential antidepressant compounds. By subjecting mice to a series of mild stressors over several weeks, a depression-like phenotype, including anhedonia (reduced interest in rewarding stimuli), can be induced. The ability of this compound to reverse these behavioral deficits can provide strong evidence for its antidepressant potential.
Data Presentation: Quantitative Assessment of Antidepressant-like Effects
The following table provides a template for summarizing the quantitative data from a CMS study.
| Treatment Group | Dose (mg/kg) | Sucrose (B13894) Preference (%) (Mean ± SD) | Immobility Time (s) in FST (Mean ± SD) | Locomotor Activity (counts) (Mean ± SD) |
| Non-Stressed + Vehicle | - | |||
| Stressed + Vehicle | - | |||
| Stressed + this compound | 10 | |||
| Stressed + this compound | 25 | |||
| Stressed + this compound | 50 | |||
| Stressed + Positive Control (e.g., Fluoxetine) | 20 |
Experimental Protocol: Chronic Mild Stress (CMS) Model
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle for drug administration
-
Positive control antidepressant (e.g., Fluoxetine)
-
Sucrose solution (1%)
-
Apparatus for stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal)
-
Forced Swim Test (FST) cylinder
-
Open field arena
Procedure:
-
Acclimation and Baseline Measurement:
-
Acclimate mice to the housing conditions for at least one week.
-
Conduct a baseline sucrose preference test (SPT) to ensure no pre-existing differences between groups.
-
-
CMS Procedure (5-7 weeks):
-
House mice individually.
-
Expose the "Stressed" groups to a daily regimen of mild, unpredictable stressors. Examples include:
-
Food or water deprivation (12-24 hours)
-
Tilted cage (45°)
-
Wet bedding
-
Light/dark cycle reversal
-
Stroboscopic lighting
-
-
The "Non-Stressed" control group remains in standard housing conditions.
-
-
Treatment Administration (Last 3-4 weeks of CMS):
-
Begin daily administration of this compound, vehicle, or positive control to the respective "Stressed" groups.
-
The "Non-Stressed" group receives the vehicle.
-
-
Behavioral Testing (During and after treatment):
-
Sucrose Preference Test (SPT): Conducted weekly to assess anhedonia. Mice are presented with two bottles, one with water and one with a 1% sucrose solution. Preference is calculated as (sucrose intake / total fluid intake) x 100.
-
Forced Swim Test (FST): At the end of the treatment period, place mice in a cylinder of water for 6 minutes. Record the duration of immobility during the last 4 minutes.
-
Open Field Test: To assess locomotor activity and rule out confounding effects of hyperactivity. Place the mouse in an open arena and record its movement for a set period.
-
-
Neurochemical Analysis:
-
At the end of the study, brain regions (e.g., hippocampus, prefrontal cortex) can be collected for analysis of neurotransmitters (e.g., serotonin, norepinephrine) and other relevant biomarkers[9].
-
Visualization: Experimental Workflow for CMS Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts from Northern Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. Antidepressant-like effects of tea polyphenols on mouse model of chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2,3,7-Tetramethoxyxanthone: A Potential Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,7-Tetramethoxyxanthone is a natural xanthone (B1684191) isolated from the roots of Polygala tenuifolia Willd.[1][2]. The xanthone scaffold is a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[3][4]. While research on this compound is still emerging, its structural similarity to other biologically active xanthones suggests its potential as a therapeutic agent. These application notes provide a summary of the current understanding, potential therapeutic applications, and detailed protocols for investigating the bioactivity of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₆ | [1] |
| Molecular Weight | 316.31 g/mol | [1] |
| CAS Number | 22804-52-0 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetonitrile | [2] |
Potential Therapeutic Applications
Based on the known biological activities of xanthones and compounds from Polygala tenuifolia, this compound is a candidate for investigation in the following areas:
-
Neuroprotection: Other compounds from Polygala tenuifolia have demonstrated neuroprotective effects, suggesting a potential role for this compound in neurodegenerative diseases[2].
-
Anti-inflammatory Activity: Xanthones are known to modulate inflammatory pathways, and extracts from Polygala tenuifolia have shown anti-inflammatory effects[4][5].
-
Anticancer Activity: The xanthone core is a common feature in many anticancer compounds[3].
Quantitative Data
Direct quantitative data for the biological activity of this compound is limited. However, one study has reported its antioxidant capacity.
| Assay | Metric | Result | Interpretation | Reference |
| Ferric Reducing Antioxidant Power (FRAP) | TEAC (Trolox Equivalent Antioxidant Capacity) | 0.0004 | Low antioxidant activity via electron transfer | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines or its cytotoxicity towards normal cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., a cancer cell line like MCF-7 or a normal cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol is designed to investigate if this compound inhibits the activation of the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB activation.[10]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10] Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C.[10] Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated p65 in treated cells to the LPS-stimulated control to determine the inhibitory effect of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Logical Relationships in Drug Discovery
The investigation of this compound as a potential therapeutic agent follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for the development of a therapeutic agent.
Conclusion
This compound represents a promising, yet underexplored, natural product with potential therapeutic applications. The protocols and information provided herein offer a framework for researchers to systematically investigate its biological activities and mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to determine its efficacy and safety in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. China Tetramethoxyxanthone Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 3. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Development of Xanthone Hybrid for Potent Anti-Inflammatory Effects: Synthesis and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Neuroprotective Effects of Xanthone Derivatives
Disclaimer: To date, specific research on the neuroprotective effects of 1,2,3,7-Tetramethoxyxanthone is not available in the public domain. The following application notes and protocols are based on the well-documented neuroprotective activities of structurally related xanthone (B1684191) derivatives, such as α-mangostin and γ-mangostin. These compounds provide a strong indication of the potential mechanisms and experimental frameworks applicable to the study of this compound.
Introduction
Xanthones are a class of polyphenolic compounds found in various plants and have garnered significant attention for their diverse pharmacological properties, including potent neuroprotective effects.[1][2] Preclinical studies on xanthone derivatives have demonstrated their potential in mitigating the pathological processes of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3] The neuroprotective mechanisms of xanthones are multifaceted, primarily attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5] They have been shown to reduce oxidative stress, inhibit neuroinflammation, and modulate signaling pathways crucial for neuronal survival.[1][5]
These application notes provide a comprehensive overview of the methodologies to assess the neuroprotective potential of xanthone compounds, with a focus on in vitro assays. The protocols detailed below are standard methods used in the field to evaluate antioxidant capacity, inhibition of acetylcholinesterase, and protection against neurotoxicity.
Data Presentation: Neuroprotective Activities of Representative Xanthone Derivatives
The following tables summarize quantitative data from studies on various xanthone derivatives, illustrating their neuroprotective potential.
Table 1: Antioxidant and Radical Scavenging Activity of Xanthone Derivatives
| Compound/Extract | Assay | IC50 Value | Reference |
| Xanthone derivative from Garcinia mangostana | Hydroxyl Radical Scavenging | 0.48 ± 0.08 mg/mL | [6] |
| Xanthone derivative from Garcinia mangostana | Superoxide Radical Scavenging | 1.88 ± 0.09 mg/mL | [6] |
| Xanthone derivative from Garcinia mangostana | Hydrogen Peroxide Scavenging | 2.20 ± 0.03 mg/mL | [6] |
| Xanthone derivative from Garcinia mangostana | Nitric Oxide Scavenging | 0.98 ± 0.40 mg/mL | [6] |
| α-Mangostin, Gartanin, Garcinone C, γ-Mangostin | DPPH Radical Scavenging | Better than Trolox | [7] |
Table 2: Neuroprotective Effects of Xanthone Derivatives in Cellular Models
| Compound | Cellular Model | Insult | Outcome | Reference |
| α-Mangostin, Gartanin, Garcinone C, γ-Mangostin | HT22 hippocampal cells | Glutamate-induced toxicity | Potent neuroprotective effects by up-regulating HO-1 protein level and scavenging reactive oxygen species. | [7] |
| α-Mangostin | SH-SY5Y neuroblastoma cells | MPP+-induced apoptosis | Attenuated cell viability loss and apoptotic cell death; reduced ROS formation. | [8] |
| Phenylcarbamoyl xanthone derivative (compound 2) | In vitro models | Glutamate-induced excitotoxicity and H2O2-induced oxidative damage | Showed the most therapeutic potential in both models. | [9] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxidative Stress using the MTT Assay
This protocol details the procedure to evaluate the ability of a xanthone compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
1. Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or HT22)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (or other xanthone derivative)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Pre-treatment: Prepare various concentrations of the xanthone compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. After the pre-treatment incubation, remove the medium containing the xanthone compound and add 100 µL of the H₂O₂ solution to the wells (except for the control group). A typical concentration to induce toxicity is in the range of 100-500 µM, which should be optimized for the specific cell line. Incubate for 24 hours.
-
MTT Assay:
-
After the 24-hour incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method to determine the AChE inhibitory activity of a xanthone compound.
1. Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (or other xanthone derivative)
-
Donepezil (positive control)
-
96-well plate
2. Procedure:
-
Preparation of Reagents:
-
AChE solution: Prepare a stock solution of AChE in Tris-HCl buffer.
-
ATCI solution: Prepare a 15 mM solution of ATCI in deionized water.
-
DTNB solution: Prepare a 3 mM solution of DTNB in Tris-HCl buffer.
-
Test compound solutions: Prepare serial dilutions of the xanthone compound in Tris-HCl buffer.
-
-
Assay in 96-well plate:
-
To each well, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of the AChE solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Data Acquisition: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 Determine the IC50 value of the compound.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of neuroprotective effects.
Signaling Pathways in Neuroprotection by Xanthone Derivatives
Caption: Key signaling pathways in xanthone-mediated neuroprotection.
References
- 1. Alzheimer's disease: unraveling role of xanthone derivatives and nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mangosteen Pericarp and Its Bioactive Xanthones: Potential Therapeutic Value in Alzheimer's Disease, Parkinson's Disease, and Depression with Pharmacokinetic and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects and Mechanisms of Xanthones in Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of phenylcarbamoyl xanthone derivatives as potent neuroprotective agents for treating ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 1,2,3,7-Tetramethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies have been published detailing the anti-inflammatory properties of 1,2,3,7-Tetramethoxyxanthone. The following application notes and protocols are based on the established anti-inflammatory activities of the broader xanthone (B1684191) chemical class and are intended to serve as a comprehensive guide for researchers initiating investigations into this specific compound.
Introduction to Xanthones as Anti-inflammatory Agents
Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1][2] This unique heterocyclic structure has been the subject of extensive research due to the diverse and potent pharmacological activities exhibited by its derivatives, including significant anti-inflammatory effects.[3][4] Xanthone derivatives have been shown to modulate various inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.
The biological activity of xanthones is closely linked to the substitution patterns on their tricyclic core, with the presence, number, and position of hydroxyl, methoxy, and prenyl groups playing a crucial role in their mechanism of action and potency.[1][2]
Hypothesized Anti-inflammatory Mechanism of Action
Based on the known mechanisms of other methoxylated and hydroxylated xanthones, it is hypothesized that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary anticipated mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).
Hypothesized Signaling Pathway for Xanthone-Mediated Anti-inflammatory Effects
Caption: Hypothesized mechanism of xanthones on inflammatory pathways.
Quantitative Data Summary of Structurally Related Xanthones
While data for this compound is unavailable, the following table summarizes the anti-inflammatory activity of other xanthone derivatives, providing a benchmark for potential efficacy.
| Compound Name | Cell Line | Inflammatory Stimulus | Assay | IC50 / Inhibition | Reference |
| 3,4-dihydroxy-2-methoxyxanthone | RAW 264.7 | LPS | NO Production | Significant at 10 µM | [3] |
| 1,3,5,6-tetrahydroxyxanthone | RAW 264.7 | LPS | NO Production | Significant at 10 µM | [3] |
| 1,3,6,7-tetrahydroxyxanthone | RAW 264.7 | LPS | NO Production | Significant at 10 µM | [3] |
| Cudratricusxanthone A | RAW 264.7 | LPS | PGE2 Production | IC50 ~5 µM | [3] |
| Cudratricusxanthone A | RAW 264.7 | LPS | NO Production | IC50 ~10 µM | [3] |
| 6,12-dihydroxy-5-methoxy...xanthone | RAW 264.7 | LPS | COX-1 & COX-2 Production | - | [3] |
| Ellidifolin | RAW 264.7 | LPS | IL-6 & TNF-α Production | Inhibition observed | [3] |
| Swerchirin | RAW 264.7 | LPS | IL-6 & TNF-α Production | Inhibition observed | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This assay is a primary screening method to evaluate the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
Workflow for Nitric Oxide (NO) Production Assay
Caption: Step-by-step workflow for the NO production assay.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution to various final concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
Inflammatory Stimulation:
-
After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. A non-stimulated control group should also be included.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples, which reflects the NO production.
-
Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
-
Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA
This protocol measures the secretion of key pro-inflammatory cytokines from stimulated macrophages to assess the immunomodulatory effects of the test compound.
Methodology:
-
Cell Culture, Seeding, and Treatment:
-
Follow steps 1-5 from Protocol 1, typically using a 24-well plate format with a higher cell density (e.g., 2.5 x 10^5 cells/well).
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the plates to pellet any detached cells and collect the cell-free supernatant.
-
Store the supernatant at -80°C until analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific ELISA kits being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatant samples and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated vehicle control.
-
Protocol 3: Western Blot Analysis for Key Inflammatory Proteins (iNOS, COX-2, p-p65, p-IκBα)
This protocol is used to determine if the test compound affects the expression levels of key proteins involved in the inflammatory response.
Methodology:
-
Cell Lysis:
-
Culture, seed, and treat cells as described previously (typically in 6-well plates).
-
After the desired incubation time (e.g., 24 hours for iNOS/COX-2, shorter times like 30-60 minutes for phosphorylated proteins), wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Compare the protein expression levels in the treated groups to the LPS-stimulated vehicle control.
-
Logical Relationship of Experimental Approaches
Caption: Logical progression of in vitro anti-inflammatory assays.
Conclusion and Future Directions
The xanthone scaffold represents a promising starting point for the development of new anti-inflammatory drugs. Although this compound has been isolated, its biological activities remain unexplored. The protocols and comparative data provided herein offer a robust framework for initiating a thorough investigation into its potential as an anti-inflammatory agent. Future studies should aim to elucidate its precise mechanism of action and evaluate its efficacy and safety in in vivo models of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antioxidant Activity of 1,2,3,7-Tetramethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families. They are recognized for a wide spectrum of pharmacological properties, with antioxidant activity being a prominent feature. This interest stems from the role of oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 1,2,3,7-Tetramethoxyxanthone, a xanthone (B1684191) derivative isolated from Polygala tenuifolia[1][2], is a subject of interest for its potential therapeutic applications. These application notes provide a detailed framework for the systematic evaluation of its antioxidant properties.
Data Presentation
While specific quantitative data for the antioxidant activity of this compound is not extensively available in the public domain, the following tables are provided as templates for researchers to systematically record and compare experimental findings from various antioxidant assays.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |
| Control | 0% | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| Positive Control (e.g., Ascorbic Acid) |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (734 nm) | % Inhibition | IC50 (µg/mL) |
| Control | 0% | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| Positive Control (e.g., Trolox) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | Fe(II) Equivalents (µM) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| Positive Control (e.g., FeSO4) |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays to characterize the activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging ability of a compound.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (or other suitable positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3]
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol (B145695)
-
Trolox (or other suitable positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay:
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS solution without the sample, and A_sample is the absorbance of the ABTS solution with the sample. The IC50 value is determined as in the DPPH assay.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7][8]
-
Preparation of Test Compound and Standard: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using known concentrations of FeSO₄.
-
Assay:
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.
Mandatory Visualizations
Signaling Pathway
While the specific signaling pathway for this compound is not elucidated, many antioxidant compounds, including xanthone derivatives, are known to modulate the Nrf2/ARE signaling pathway.[9] This pathway is a key regulator of cellular defense against oxidative stress.[10][11]
Caption: Proposed Nrf2/ARE signaling pathway activation by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant activity of a test compound.
Caption: General experimental workflow for antioxidant activity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. nrfhh.com [nrfhh.com]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cardioprotective Potential of 1,2,3,7-Tetramethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the cardioprotective effects of 1,2,3,7-Tetramethoxyxanthone. The protocols outlined below are based on established methodologies for assessing antioxidant, anti-inflammatory, and anti-apoptotic properties of novel compounds in the context of cardiovascular research. While specific data for this compound is not yet widely published, these guidelines offer a robust starting point for its investigation.
In Vitro Antioxidant Capacity Assessment
A primary mechanism of cardioprotection involves mitigating oxidative stress. The antioxidant potential of this compound can be quantified using various in vitro assays.
Data Presentation: Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Ascorbic Acid (Standard) | ~ 30 µM | ~ 15 µM |
Experimental Protocols
1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3]
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
This compound stock solution (in DMSO or methanol).
-
DPPH solution (0.1 mM in methanol).
-
Ascorbic acid (positive control).
-
Methanol.
-
-
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [2][3]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
This compound stock solution.
-
ABTS solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
Phosphate-buffered saline (PBS, pH 7.4).
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound.
-
Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Visualization of In Vitro Antioxidant Assay Workflow
References
Application Notes and Protocols for Polymethoxylated Flavonoids in Neurodegenerative Disease Research
Important Preliminary Note: Initial literature searches for the specific compound 1,2,3,7-Tetramethoxyxanthone did not yield any available scientific data regarding its biological activity or its application in neurodegenerative disease research. Therefore, this document provides comprehensive application notes and protocols for a well-researched, analogous class of compounds: Polymethoxylated Flavones (PMFs) , specifically Nobiletin (B1679382) and Tangeretin (B192479) . These citrus-derived flavonoids have demonstrated significant neuroprotective potential in various preclinical models of Alzheimer's and Parkinson's disease and serve as relevant examples for researchers in this field.
Application Notes: Nobiletin and Tangeretin
Overview
Nobiletin and Tangeretin are polymethoxylated flavones found in high concentrations in the peels of citrus fruits. They have garnered significant interest in neurodegenerative disease research due to their ability to cross the blood-brain barrier and exert multiple neuroprotective effects.[1] Their mechanisms of action are multifaceted, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and pro-survival signaling pathways.[2][3]
Target Audience: These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neurodegenerative disorders such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).
Mechanism of Action
Nobiletin and Tangeretin modulate several key signaling pathways implicated in neurodegeneration:
-
Anti-Neuroinflammatory Effects: Both compounds can suppress the activation of microglia, the primary immune cells of the brain. They achieve this by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[4][5][6] This action is largely mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][6][7]
-
Antioxidant Properties: The compounds mitigate oxidative stress, a key pathological feature of neurodegenerative diseases.[2][8] Tangeretin has been shown to enhance the body's own antioxidant defense mechanisms.[8] Nobiletin can reduce reactive oxygen species (ROS) levels and increase the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) in the brain.[9][10]
-
Modulation of Alzheimer's Disease Pathology: Nobiletin has been shown to reduce the burden of amyloid-beta (Aβ) peptides in the brains of transgenic mouse models of AD.[11][12] It also reduces the hyperphosphorylation of tau protein, another hallmark of AD.[9]
-
Activation of Pro-Survival Signaling: Nobiletin, in particular, has been demonstrated to enhance the cAMP/PKA/CREB signaling pathway.[11] The phosphorylation of the transcription factor CREB (cAMP response element-binding protein) is crucial for synaptic plasticity, learning, and memory.
Data Summary
The following tables summarize quantitative data from preclinical studies. These values can serve as a starting point for experimental design.
Table 1: In Vivo Dosages in Animal Models
| Compound | Animal Model | Disease | Dosage Range (Oral/p.o. or Intraperitoneal/i.p.) | Observed Effects |
| Nobiletin | APP Transgenic Mice (APP-SL 7-5) | Alzheimer's | 50 mg/kg/day (p.o.) for 4 months | Improved memory deficits; Reduced brain Aβ(1-40) and Aβ(1-42) levels.[11] |
| Nobiletin | Triple Transgenic Mice (3xTg-AD) | Alzheimer's | 30 mg/kg/day (p.o.) for 3 months | Reversed short-term memory impairment; Reduced soluble Aβ(1-40) levels.[13][14] |
| Nobiletin | Senescence-Accelerated Mouse (SAMP8) | Aging / AD | 10 - 50 mg/kg/day (i.p.) | Reversed memory impairment; Reduced oxidative stress and tau hyperphosphorylation.[9] |
| Tangeretin | 6-Hydroxydopamine (6-OHDA) Rat Model | Parkinson's | 20 mg/kg/day (p.o.) for 4 days | Reduced loss of dopaminergic neurons and striatal dopamine.[1] |
| Tangeretin | Colchicine-Induced Memory Impairment Rat Model | Alzheimer's | 50, 100, 200 mg/kg/day (p.o.) for 28 days | Ameliorated cognitive impairment and reduced oxidative stress.[15] |
| Tangeretin | Global Cerebral Ischemia Rat Model | Stroke | 5, 10, 20 mg/kg/day (p.o.) | Improved cognition and memory; Reduced oxidative stress, inflammation, and apoptosis.[16] |
Table 2: In Vitro Effective Concentrations
| Compound | Cell Model | Toxin/Stimulant | Effective Concentration Range | Observed Effects |
| Nobiletin | Primary Rat Cortical Neurons | Aβ(1-42) | 1 - 50 µM | Concentration-dependent decrease in Aβ-induced neurotoxicity.[17] |
| Nobiletin | BV-2 Microglia Cells | Lipopolysaccharide (LPS) | 1 - 50 µM | Dose-dependent suppression of nitric oxide release and pro-inflammatory cytokines (TNF-α, IL-1β).[6] |
| Tangeretin | Primary Rat Cortical Neurons | Aβ(1-42) | 1 - 25 µM | Concentration-dependent decrease in Aβ-induced neurotoxicity.[17] |
| Tangeretin | BV-2 Microglia & Primary Rat Microglia | Lipopolysaccharide (LPS) | 1.25 - 5 µM (approx.) | Dose-dependent decrease in NO, TNF-α, IL-6, and IL-1β production.[18][19] |
Experimental Protocols
Protocol: In Vitro Neuroinflammation Assay using BV-2 Microglia
This protocol details a method to assess the anti-neuroinflammatory effects of a test compound (e.g., Nobiletin, Tangeretin) on LPS-stimulated microglial cells.
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Plating: Seed BV-2 cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare stock solutions of the test compound in DMSO. Dilute the stock solution in culture media to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be <0.1%. Replace the old media with media containing the test compound and incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a "vehicle" control (DMSO only) and an "LPS only" control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (Sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol: In Vivo Alzheimer's Disease Model (APP Transgenic Mice)
This protocol outlines a long-term study to evaluate the efficacy of a test compound in a transgenic mouse model of Alzheimer's Disease.
-
Animal Model: Use APP (e.g., APP-SL 7-5) transgenic mice and age-matched wild-type littermates as controls. Group animals (n=8-10 per group) at an appropriate age before significant plaque pathology develops (e.g., 5-6 months old).
-
Compound Administration:
-
Prepare the test compound (e.g., Nobiletin at 50 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the compound or vehicle daily via oral gavage for a period of 3-4 months.
-
-
Behavioral Testing (e.g., Contextual Fear Conditioning):
-
Training: In the final week of treatment, place each mouse in a conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.5 mA). The mouse remains in the chamber for another 30 seconds before being returned to its home cage.
-
Testing: 24 hours after training, return the mouse to the same chamber for 5 minutes without delivering a shock. Record the total time the mouse spends "freezing" (complete immobility except for respiration). A longer freezing time indicates better context-dependent fear memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest the brains. Dissect one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Biochemical Analysis (ELISA for Aβ): Homogenize brain tissue (e.g., hippocampus or cortex) in a guanidine-HCl buffer to extract total Aβ. Measure the levels of Aβ(1-40) and Aβ(1-42) using specific ELISA kits.[11]
-
Immunohistochemistry (IHC for Aβ plaques): Section the fixed brain hemisphere. Perform IHC using an anti-Aβ antibody to visualize and quantify Aβ plaque burden.
-
Visualizations (Graphviz)
The following diagrams illustrate key pathways and workflows relevant to the application of PMFs in neurodegeneration research.
Caption: Anti-neuroinflammatory mechanism of PMFs in microglia.
References
- 1. Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Role of Tangeritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Further evaluation fo the neuroprotective effects of citrus flavenoid tangeretin in a pre-clinical model of PD | Parkinson's Disease [michaeljfox.org]
- 9. Nobiletin, a citrus flavonoid, ameliorates cognitive impairment, oxidative burden, and hyperphosphorylation of tau in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nobiletin, a citrus flavonoid, improves memory impairment and Abeta pathology in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nobiletin, a citrus flavonoid, improves cognitive impairment and reduces soluble Aβ levels in a triple transgenic mouse model of Alzheimer's disease (3XTg-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 15. Tangeretin offers neuroprotection against colchicine-induced memory impairment in Wistar rats by modulating the antioxidant milieu, inflammatory mediators and oxidative stress in the brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tangeretin confers neuroprotection, cognitive and memory enhancement in global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,7-Tetramethoxyxanthone
Welcome to the technical support center for the synthesis of 1,2,3,7-Tetramethoxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A prevalent and effective method for the synthesis of polysubstituted xanthones is the Grover, Shah, and Shah reaction. This involves the condensation of a substituted 2-hydroxybenzoic acid with a phenol (B47542), followed by a cyclodehydration to form the xanthone (B1684191) core. For this compound, a plausible route is the reaction of 2,3,4-trimethoxybenzoic acid with 3-methoxyphenol (B1666288), or alternatively, the reaction of 2-hydroxy-3,4-dimethoxybenzoic acid with 1,3-dimethoxybenzene, followed by methylation. A common approach involves the use of a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
Q2: What are the primary challenges encountered in the synthesis of this compound?
Researchers may face several challenges, including:
-
Low reaction yields: This can be due to incomplete reactions, side product formation, or decomposition of starting materials or products under harsh reaction conditions.
-
Formation of isomeric byproducts: Depending on the substitution pattern of the reactants, different isomers of the xanthone can be formed.
-
Purification difficulties: The separation of the desired product from unreacted starting materials, byproducts, and the reaction medium can be challenging.
-
Incomplete methylation: If a final methylation step is required, achieving complete methylation of all hydroxyl groups can be difficult.
Q3: How can the yield of the synthesis be optimized?
Optimizing reaction conditions is crucial for improving the yield. Key parameters to consider include:
-
Choice of Catalyst/Dehydrating Agent: Eaton's reagent is often more effective than polyphosphoric acid, leading to higher yields and shorter reaction times.
-
Reaction Temperature and Time: Careful control of temperature is necessary to prevent decomposition. The optimal time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry of Reactants: Varying the molar ratio of the benzoic acid and phenol derivatives can impact the yield.
-
Solvent: While the dehydrating agent can often act as the solvent, in some cases, the use of a high-boiling inert solvent might be beneficial.
Q4: What are the most effective purification techniques for this compound?
A multi-step purification approach is generally most effective:
-
Workup: After the reaction is complete, quenching the reaction mixture with ice water is a standard procedure. The crude product can then be extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
Column Chromatography: This is the primary method for separating the desired xanthone from byproducts and unreacted starting materials. A silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate) is commonly used.
-
Recrystallization: Further purification to obtain a highly pure product can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform/hexane).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Ensure the freshness and purity of reagents, especially the dehydrating agent. - Consider using a more potent dehydrating agent like Eaton's reagent. |
| Decomposition of starting materials or product | - Lower the reaction temperature. - Reduce the reaction time. | |
| Formation of Multiple Products (Isomers/Byproducts) | Non-regioselective cyclization | - Modify the substitution pattern of the starting materials to favor the desired cyclization. - Optimize the reaction temperature, as lower temperatures can sometimes improve selectivity. |
| Side reactions (e.g., sulfonation with PPA) | - Use an alternative dehydrating agent like Eaton's reagent. - Carefully control the reaction temperature and time. | |
| Difficulty in Product Purification | Product co-elutes with impurities during column chromatography | - Try a different solvent system for elution. A less polar or more polar system might provide better separation. - Consider using a different stationary phase for chromatography (e.g., alumina). |
| Oily product that does not crystallize | - Ensure all solvent from the previous step is removed under high vacuum. - Try different solvents or solvent combinations for recrystallization. - Use seed crystals to induce crystallization if available. | |
| Incomplete Methylation (if applicable) | Inefficient methylating agent or reaction conditions | - Use a stronger methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide). - Ensure the presence of a suitable base (e.g., potassium carbonate) and an appropriate solvent (e.g., acetone (B3395972) or DMF). - Increase the reaction time and/or temperature. |
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the synthesis of similar polyhydroxy- and polymethoxyxanthones, which can serve as a guide for optimizing the synthesis of this compound.
| Benzoic Acid Derivative | Phenol Derivative | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dihydroxybenzoic acid | 1,2,4-trihydroxybenzene | Eaton's reagent | 80-120 | 4-12 | ~60-75 | General procedure for polyhydroxyxanthones[1][2] |
| Salicylic acid | Resorcinol | ZnCl₂/POCl₃ | 140-160 | 6 | ~50-60 | Classic Grover, Shah, and Shah conditions |
| o-aryloxybenzoic acids | N/A (intramolecular) | [RuCl₂(p-cymene)]₂ | 120 | 24 | 70-90 | Ruthenium-catalyzed C-H activation[3] |
| Methyl salicylate | o-(trimethylsilyl)phenyl triflate | CsF | 65 | 24 | ~60-75 | Aryne coupling methodology[4] |
Experimental Protocols
Proposed Synthesis of this compound via Grover, Shah, and Shah Reaction
This protocol is a generalized procedure based on established methods for synthesizing similar xanthones. Optimization may be required.
Step 1: Synthesis of 2-hydroxy-3,4,x-trimethoxybenzophenone (Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to anhydrous dichloromethane (DCM).
-
Addition of Reactants: To this suspension, add 2,3,4-trimethoxybenzoic acid (1.0 eq.) and 3-methoxyphenol (1.1 eq.) dissolved in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude benzophenone (B1666685) intermediate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Cyclodehydration to form 1,2,3-trimethoxy-7-hydroxyxanthone
-
Reaction Setup: In a round-bottom flask, heat the purified benzophenone intermediate from Step 1 at a high temperature (e.g., 180-220 °C) in the presence of a base (e.g., potassium carbonate) or under acidic conditions (e.g., PPA). Alternatively, microwave-assisted synthesis can be employed for shorter reaction times.
-
Workup: After cooling, treat the reaction mixture with ice water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purification: Purify the crude xanthone by column chromatography.
Step 3: Methylation to this compound
-
Reaction Setup: Dissolve the hydroxyxanthone from Step 2 in dry acetone or DMF. Add an excess of anhydrous potassium carbonate (K₂CO₃, 3-5 eq.) and dimethyl sulfate ((CH₃)₂SO₄, 2-3 eq.).
-
Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Workup: After cooling, filter off the K₂CO₃ and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the final product by column chromatography followed by recrystallization from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimization of 1,2,3,7-Tetramethoxyxanthone Extraction from Polygala tenuifolia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 1,2,3,7-Tetramethoxyxanthone from the roots of Polygala tenuifolia. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Data Presentation: Comparative Extraction Parameters
While direct optimization data for this compound is limited in publicly available literature, the following tables summarize optimized conditions for the extraction of other bioactive components from Polygala tenuifolia, particularly Polygalaxanthone III, which can serve as a strong starting point for developing a specific protocol.
Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Polygalaxanthone III and 3,6'-disinapoyl sucrose (B13894) (DISS) from Polygala tenuifolia [1][2][3]
| Parameter | Optimized Value |
| Extraction Time | 93 minutes |
| Liquid-to-Solid Ratio | 40 mL/g |
| Extraction Temperature | 48°C |
| Ethanol (B145695) Concentration | 67% |
Table 2: General Parameters for Different Extraction Methods for Xanthones (from Mangosteen Pericarp, adaptable for Polygala tenuifolia) [1][4][5]
| Extraction Method | Solvent | Temperature Range (°C) | Time Range | Key Considerations |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol (70-80%) | 30 - 60 | 30 - 90 minutes | Efficient and economical. Amplitude and frequency are key parameters. |
| Microwave-Assisted Extraction (MAE) | Ethanol (e.g., 71%) | 50 - 80 | 2 - 15 minutes | Very rapid, but risk of thermal degradation of thermolabile compounds. |
| Soxhlet Extraction | Ethanol, Acetone | Boiling point of solvent | 2 - 6 hours | A conventional method, can be time-consuming and use more solvent. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol as a co-solvent | 40 - 70 | 1 - 2 hours | "Green" extraction method, highly tunable via pressure and temperature. |
| Maceration | Ethanol, Methanol | Room Temperature | 24 - 48 hours | Simple but generally less efficient than other methods. |
Experimental Protocols
Below are detailed methodologies for key extraction experiments. These are generalized protocols and should be optimized for your specific laboratory conditions and research goals.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This protocol is based on the optimized extraction of xanthones from Polygala tenuifolia.
Objective: To extract this compound from dried Polygala tenuifolia root powder using ultrasonic assistance.
Materials and Equipment:
-
Dried and powdered Polygala tenuifolia root
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper or centrifuge
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh 5 g of powdered Polygala tenuifolia root and place it into a 250 mL beaker.
-
Add 200 mL of 70% ethanol to achieve a 40:1 liquid-to-solid ratio.[2]
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 48°C.[2]
-
Sonicate for 93 minutes.[2]
-
After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.
-
Dry the resulting extract to a constant weight and store it at 4°C for further analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is a general guideline for the extraction of xanthones and can be adapted for Polygala tenuifolia.
Objective: To rapidly extract this compound using microwave assistance.
Materials and Equipment:
-
Dried and powdered Polygala tenuifolia root
-
70% Ethanol
-
Microwave extraction system
-
Extraction vessel
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 2 g of powdered Polygala tenuifolia root and place it into the microwave extraction vessel.
-
Add 50 mL of 70% ethanol (25:1 liquid-to-solid ratio).
-
Set the microwave power to 400 W and the extraction time to 5 minutes.
-
Set the temperature limit to 60°C to prevent overheating and degradation.
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter or centrifuge the extract to separate the solid residue.
-
Concentrate the extract using a rotary evaporator.
-
Dry and store the extract as described in the UAE protocol.
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 1,2,3,7-Tetramethoxyxanthone for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 1,2,3,7-Tetramethoxyxanthone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a xanthone (B1684191) compound isolated from Polygala tenuifolia.[1][2] Like many xanthones, it is a lipophilic molecule with poor water solubility. For in vitro studies, which are typically conducted in aqueous-based cell culture media or buffer systems, low solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the initial steps I should take if I observe precipitation of this compound in my aqueous experimental medium?
A2: Initially, you can try simple physical methods to improve dissolution. One general recommendation is to gently warm the solution to 37°C and use an ultrasonic bath for a short period to aid in the dispersion and dissolution of the compound.[1] However, be cautious about the thermal stability of the compound and the potential for it to precipitate out again upon cooling.
Q3: What are the common formulation strategies to enhance the solubility of poorly soluble compounds like this compound for in vitro assays?
A3: Several techniques can be employed to improve the solubility of hydrophobic compounds for in vitro applications. These include:
-
Co-solvency: Using a water-miscible organic solvent to dissolve the compound before diluting it into the aqueous medium.[3][4]
-
pH Adjustment: Modifying the pH of the medium can increase the solubility of ionizable compounds.
-
Complexation: Encapsulating the compound in a more soluble molecule, such as a cyclodextrin (B1172386).[3][5]
-
Solid Dispersions: Dispersing the compound in a solid, inert carrier to improve its dissolution rate.[3][6]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or creating nanosuspensions increases the surface area for dissolution.[4][7]
Q4: Can I use detergents to solubilize this compound for cell-based assays?
A4: While detergents like Tween-20 or Triton X-100 can be effective for enzyme assays at low concentrations (e.g., 0.01-0.05%), they are generally not suitable for cell-based assays.[8] At concentrations above their critical micelle concentration (CMC), which are often required for significant solubilization, detergents can be toxic to cells and disrupt cell membranes.[8]
Troubleshooting Guides
Issue 1: Compound precipitates when stock solution (in organic solvent) is added to aqueous media.
-
Cause: The concentration of the organic solvent is not high enough in the final solution to maintain the solubility of the compound, or the final concentration of the compound exceeds its aqueous solubility limit.
-
Solutions:
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay.
-
Optimize Co-solvent Percentage: While keeping the organic solvent concentration low to minimize cytotoxicity (typically ≤1% DMSO for most cell lines), you can experiment with slightly higher percentages if your cells can tolerate it. Always run a vehicle control to account for any solvent effects.
-
Vigorous Mixing: When diluting the stock solution, add it to the aqueous medium with vigorous vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time or adsorbing to plasticware.
-
Solutions:
-
Visual Inspection: Always visually inspect your assay plates or tubes for any signs of precipitation before and during the experiment.
-
Employ a Solubility-Enhancing Formulation: To ensure consistent bioavailability, consider using a more robust solubilization method like forming a complex with cyclodextrins or preparing a solid dispersion.[9]
-
Pre-coating Plasticware: If adsorption is suspected, pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA) may help, depending on the assay.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for In Vitro Studies
| Technique | Principle | Potential Fold Increase in Solubility | Advantages for In Vitro Use | Common Challenges |
| Co-solvency | Addition of a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a lipophilic drug.[3][4] | Low to Moderate | Simple to prepare; suitable for initial screenings. | Potential for solvent toxicity to cells; may affect compound activity.[8] |
| pH Adjustment | Altering the pH to ionize the compound, thereby increasing its interaction with water. | Variable (highly dependent on pKa) | Simple and cost-effective. | Not effective for neutral compounds; requires buffer compatibility with the assay. |
| Complexation (Cyclodextrins) | Encapsulation of the hydrophobic drug within the lipophilic cavity of a cyclodextrin molecule.[3][5] | Moderate to High | Can significantly increase solubility; often has low toxicity. | May alter drug-target interactions; requires screening for the best cyclodextrin type. |
| Solid Dispersion | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[3][6] | High | Can lead to substantial increases in dissolution rate and solubility. | More complex preparation; requires careful selection of the polymer carrier. |
| Nanosuspension | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[7] | High | Increases saturation solubility; can be used for various administration routes. | Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Intermediate Dilutions: If necessary, create intermediate dilutions of the stock solution using 100% DMSO.
-
Final Dilution: To prepare the final working concentration, dilute the stock or intermediate solution into the pre-warmed (37°C) aqueous assay buffer or cell culture medium. The final concentration of DMSO should ideally be kept below 1% (v/v).
-
Dispersion: Add the DMSO stock dropwise into the aqueous medium while vortexing vigorously to ensure rapid dispersion and minimize precipitation.
-
Verification: Visually inspect the final solution for any signs of precipitation. For quantitative analysis, the solution can be filtered or centrifuged, and the concentration in the supernatant can be measured by HPLC.
Protocol 2: Preparation of a Solid Dispersion with PVP K30
This protocol describes the preparation of a solid dispersion to enhance the aqueous solubility of this compound.[9]
-
Weighing Components: Weigh 50 mg of this compound and 250 mg of polyvinylpyrrolidone (B124986) (PVP K30) for a 1:5 drug-to-polymer ratio.
-
Dissolution: Dissolve both components in a minimal amount of a common volatile solvent, such as methanol (B129727) or a dichloromethane/methanol mixture, in a round-bottom flask.
-
Solvent Evaporation: Once a clear solution is formed, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure. A thin film will form on the flask's inner surface.
-
Drying: Further dry the resulting thin film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried solid dispersion from the flask, gently pulverize it into a fine powder, and store it in a desiccator to prevent moisture absorption. The resulting powder can then be weighed and dissolved in an aqueous medium for in vitro testing.
Visualizations
Caption: Workflow for assessing the solubility of this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1,2,3,7-Tetramethoxyxanthone in Solution
Disclaimer: Specific stability studies on 1,2,3,7-Tetramethoxyxanthone are limited in publicly available literature. The information provided below is based on the general chemical properties of xanthones and related phenolic compounds, as well as established scientific principles for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of xanthones, including this compound, in solution is primarily influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Some xanthones exhibit greater stability in pH ranges close to that of human skin.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[4] It is crucial to handle and store solutions of photosensitive compounds in the dark or in amber-colored vials.
-
Solvent Type: The polarity and protic nature of the solvent can impact solubility and stability. Xanthones generally show better solubility in organic solvents like ethanol (B145695), acetone (B3395972), and DMSO compared to water.[5][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for phenolic compounds.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not well-documented, based on its structure, potential degradation routes include:
-
Hydrolysis: The methoxy (B1213986) groups (O-CH₃) on the xanthone (B1684191) core can undergo acid or base-catalyzed hydrolysis to form hydroxyl groups (-OH).
-
Oxidation: The xanthone nucleus can be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures. The presence of electron-donating methoxy groups might influence the susceptibility to oxidation.
-
Photodegradation: Absorption of light energy can lead to the formation of reactive species that undergo further reactions, such as dimerization or cleavage of the xanthone ring system.[4]
Q3: In which solvents is this compound expected to be most stable?
A3: Generally, xanthones are more stable in aprotic organic solvents of moderate polarity. Solvents such as acetone and ethanol have been shown to be effective for extracting xanthones, suggesting a degree of stability in these media.[6] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for initial stock solutions, which are then further diluted in aqueous media. The stability in aqueous buffers is likely to be pH-dependent.
Q4: How should I store solutions of this compound to minimize degradation?
A4: To ensure the longevity of your solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highly sensitive experiments, consider degassing the solvent to remove oxygen and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Issue: I am observing a rapid loss of my compound in solution, confirmed by HPLC analysis.
-
Question: Is your solution exposed to light?
-
Answer: Many xanthone-like compounds are light-sensitive. Ensure your vials are amber-colored or wrapped in foil and minimize exposure to ambient light during experiments.[4]
-
-
Question: What is the pH of your aqueous solution?
-
Answer: Extreme pH values can catalyze the hydrolysis of the methoxy groups. For similar compounds, stability is often optimal in a neutral or slightly acidic pH range.[1] Consider performing a pH stability profile to determine the optimal pH for your experiments.
-
-
Question: At what temperature are you conducting your experiment and storing your solution?
Issue: I am seeing precipitation in my aqueous experimental medium after diluting my DMSO stock solution.
-
Question: What is the final concentration of this compound in your aqueous solution?
-
Question: What is the percentage of DMSO in your final solution?
-
Answer: A higher percentage of a co-solvent like DMSO can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
-
Question: Have you considered using formulation strategies?
-
Answer: For in vivo or cell-based assays, using techniques like nanoemulsions or complexation with cyclodextrins can enhance aqueous solubility and stability.
-
Quantitative Data on Xanthone Stability
| Compound | Condition | Duration | Observation | Reference |
| α-Mangostin Nanoemulsion | Heating at 40-100 °C | 0.5 - 2.0 h | Slight change in particle size and zeta potential | [8] |
| α-Mangostin Nanoemulsion | Storage at 4 °C | Not specified | Stable | [8] |
| 1,2-Dihydroxyxanthone (1,2-DHX) | Varying pH solutions | Up to 504 hours | More stable in the pH range closest to the skin | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and determine the stability-indicating nature of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A dark control sample should be kept under the same conditions but protected from light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base-hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from all degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothesized degradation pathways for this compound.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CD BioSustainable [sustainable-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3,7-Tetramethoxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,3,7-Tetramethoxyxanthone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound After Initial Extraction
-
Question: I have performed an initial solvent extraction from Polygala tenuifolia root material, but my yield of the crude extract containing this compound is very low. What are the possible reasons and how can I improve it?
-
Answer: Low extraction yields can stem from several factors. The choice of solvent is critical; methanol (B129727) has been shown to be an effective solvent for extracting xanthones.[1] The duration and method of extraction also play a significant role. Ensure sufficient extraction time, and consider methods like sonication or reflux to enhance efficiency. The quality and pre-treatment of the plant material are also important; ensure it is finely powdered to maximize surface area for solvent penetration.
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: I am using column chromatography to purify this compound, but I am observing co-elution with other structurally similar xanthones. How can I improve the separation?
-
Answer: Co-elution of closely related impurities is a common challenge in the purification of polymethoxylated compounds. To improve resolution, you can try the following:
-
Optimize the Solvent System: A slight modification of the mobile phase polarity can significantly impact separation. Experiment with different ratios of non-polar and polar solvents (e.g., hexane-ethyl acetate (B1210297), dichloromethane-methanol).
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can help in separating compounds with close retention times.
-
Alternative Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, these advanced techniques offer higher resolution.[2][3][4]
-
Issue 3: Oiling Out During Recrystallization
-
Question: I am attempting to recrystallize this compound, but the compound is oiling out instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a very high level of supersaturation or the presence of impurities that inhibit crystal formation. To address this:
-
Adjust the Solvent System: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Try solvent mixtures like ethanol/water, acetone/water, or hexane/ethyl acetate.[7]
-
Slow Cooling: Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling can promote oiling out.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent level can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found alongside this compound in extracts from Polygala tenuifolia?
A1: Extracts from Polygala tenuifolia are complex mixtures containing various classes of compounds, including other xanthones, saponins, and phenylpropanoid sucrose (B13894) esters.[8][9][10] Common impurities are often other methoxylated or hydroxylated xanthone (B1684191) derivatives with similar polarities, making their separation challenging.
Q2: What is a suitable technique for monitoring the purity of this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. It allows you to quickly assess the number of components in a fraction and compare the retention factor (Rf) of your target compound with that of the starting material and other fractions. For more precise purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[11]
Q3: What are the expected purity and yield for purified this compound?
Data Presentation
Table 1: Illustrative Purity and Yield of Polymethoxylated Compounds from Natural Extracts
| Compound Class | Purification Method | Typical Purity (%) | Typical Yield (mg from 1g crude extract) | Reference |
| Polymethoxylated Flavones | HSCCC | >95 | 5 - 20 | |
| Xanthones | Prep-HPLC | >98 | 10 - 50 | [4] |
| Xanthones | Column Chromatography | 90 - 95 | Varies | General Knowledge |
Note: This table presents illustrative data for structurally similar compounds to provide a general expectation. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Column Chromatography for Initial Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in increasing concentrations (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify those containing this compound.
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent to obtain the partially purified product.
-
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the partially purified this compound in a few drops of a potential solvent (e.g., ethanol, acetone, ethyl acetate) with heating.
-
Add a less polar co-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Heat the solution until it becomes clear again.
-
Allow the solution to cool slowly. The best solvent system will result in the formation of well-defined crystals.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the partially purified compound in a minimal amount of the chosen hot solvent system.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 3. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from "Dahongpao" Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthone C-glycoside and acylated sugar from Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3,7-Tetramethoxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and scale-up of 1,2,3,7-Tetramethoxyxanthone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Condensation Reaction to form 1,2,3,7-Tetrahydroxyxanthone
-
Question: The yield of the crude 1,2,3,7-Tetrahydroxyxanthone is significantly lower than expected. What are the possible causes and solutions?
-
Answer: Low yields in the condensation step can be attributed to several factors:
-
Inadequate Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when scaling up.
-
Moisture in Reagents or Glassware: The presence of water can interfere with the condensation reaction. Ensure all reagents are anhydrous and glassware is thoroughly dried before use.
-
Reaction Temperature: The reaction temperature is critical. A temperature too low may lead to an incomplete reaction, while a temperature too high can cause decomposition of starting materials or products. Monitor and control the temperature closely.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Question: TLC analysis shows multiple spots, indicating the presence of impurities. How can I minimize side product formation?
-
Answer: The formation of multiple products is a common issue. Consider the following:
-
Purity of Starting Materials: Use high-purity starting materials to avoid side reactions.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants are used. An excess of one reactant can lead to the formation of byproducts.
-
Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to prevent localized high concentrations that can promote side reactions.
-
-
Step 2: Methylation of 1,2,3,7-Tetrahydroxyxanthone
-
Question: The methylation reaction is incomplete, and the product is a mixture of partially methylated xanthones. How can I ensure complete methylation?
-
Answer: Incomplete methylation can be addressed by:
-
Excess Methylating Agent: Use a sufficient excess of the methylating agent (e.g., dimethyl sulfate) to drive the reaction to completion.
-
Reaction Time and Temperature: Prolong the reaction time or slightly increase the temperature to ensure all hydroxyl groups are methylated. Monitor the reaction by TLC.
-
Choice of Base: A strong base is required to deprotonate the hydroxyl groups. Ensure the base is of good quality and used in sufficient quantity.
-
-
-
Question: The final product is difficult to purify and contains residual methylating agent. What is the best purification strategy?
-
Answer: Purification challenges can be overcome by:
-
Quenching: After the reaction is complete, carefully quench the excess methylating agent with a suitable reagent (e.g., ammonia (B1221849) solution).
-
Extraction: Perform a thorough aqueous workup to remove water-soluble impurities and salts.
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining a highly pure product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used to separate the desired product from impurities.
-
-
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for the condensation reaction?
-
A high-boiling point, non-polar solvent is generally preferred for this type of condensation reaction to facilitate the removal of water.
-
-
How can I monitor the progress of the reactions?
-
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the condensation and methylation reactions.
-
-
What are the key safety precautions to consider during this synthesis?
-
Both the condensation and methylation steps involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methylating agents like dimethyl sulfate (B86663) are toxic and should be handled with extreme care.
-
-
Can I use a different methylating agent?
-
While dimethyl sulfate is commonly used, other methylating agents such as methyl iodide can also be employed. However, reaction conditions may need to be optimized accordingly.
-
Quantitative Data
Table 1: Reagent Quantities for Synthesis of 1,2,3,7-Tetrahydroxyxanthone
| Reagent | Lab-Scale (1 mmol) | Pilot-Scale (100 mmol) |
| 2,3,4-Trihydroxybenzoic Acid | 170.1 mg | 17.01 g |
| Phloroglucinol | 126.1 mg | 12.61 g |
| Eaton's Reagent | 5 mL | 500 mL |
Table 2: Reagent Quantities for Methylation of 1,2,3,7-Tetrahydroxyxanthone
| Reagent | Lab-Scale (1 mmol) | Pilot-Scale (100 mmol) |
| 1,2,3,7-Tetrahydroxyxanthone | 262.2 mg | 26.22 g |
| Dimethyl Sulfate | 0.5 mL (4.4 mmol) | 50 mL (440 mmol) |
| Anhydrous Potassium Carbonate | 608 mg (4.4 mmol) | 60.8 g (440 mmol) |
| Acetone | 20 mL | 2 L |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 1,2,3,7-Tetrahydroxyxanthone
-
To a flame-dried round-bottom flask, add 2,3,4-trihydroxybenzoic acid and phloroglucinol.
-
Add Eaton's reagent to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 1,2,3,7-Tetrahydroxyxanthone.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the crude 1,2,3,7-Tetrahydroxyxanthone in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Add dimethyl sulfate dropwise to the stirred suspension.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the condensation step.
Technical Support Center: Quantification of 1,2,3,7-Tetramethoxyxanthone by LC-MS
Welcome to the technical support center for the quantification of 1,2,3,7-Tetramethoxyxanthone using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions (FAQs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound.
Sample Preparation
Q1: What is the best way to extract this compound from a complex matrix (e.g., plasma, plant tissue)?
A1: A common and effective method is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). For plasma samples, protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a crucial first step to remove the bulk of proteins.[1] Subsequently, a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can selectively extract the analyte. For plant tissues, homogenization followed by extraction with methanol or ethanol (B145695) is a typical starting point.[2] For cleaner samples, SPE with a C18 cartridge can be employed to remove interfering substances.
Q2: I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A2: Matrix effects are a common challenge in LC-MS analysis and occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[3] To address this:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering components.
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is not available, a structural analog can be used as an alternative.
Liquid Chromatography (LC)
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). What are the likely causes and solutions?
A3: Poor peak shape can be attributed to several factors:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is not strongly ionizable, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can often improve peak shape by ensuring consistent protonation.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
System Issues: Check for leaks in the LC system, ensure proper pump performance, and verify that the injector is functioning correctly.
Q4: The retention time of my analyte is shifting between injections. What should I do?
A4: Retention time shifts can compromise the reliability of your quantification.[4] Consider the following:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Inconsistent composition can lead to shifts. Degas the mobile phase to prevent bubble formation.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention time.
-
Pump Performance: Check for pressure fluctuations, which may indicate issues with the pump seals or check valves.
Mass Spectrometry (MS)
Q5: I am observing a weak signal for the protonated molecule [M+H]⁺ of this compound.
A5: A weak signal can be due to several factors:
-
Suboptimal Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.
-
Ion Suppression: As mentioned in Q2, matrix effects can significantly suppress the analyte signal.
-
Analyte Degradation: Ensure the analyte is stable in the sample and during the analysis.
-
Incorrect MS Settings: Verify that the mass spectrometer is set to monitor the correct m/z for the protonated molecule of this compound, which is approximately 317.1.
Q6: What are the expected fragment ions for this compound in MS/MS? I am not seeing the expected fragmentation pattern.
A6: The fragmentation of methoxyxanthones typically involves the sequential loss of methyl radicals (•CH₃) and carbon monoxide (CO). For this compound ([M+H]⁺ at m/z 317.1), you can expect to see the following characteristic neutral losses:
-
Loss of a methyl group (-15 Da) resulting in a fragment at m/z ~302.1.
-
Subsequent loss of carbon monoxide (-28 Da) from the m/z 302.1 fragment, yielding an ion at m/z ~274.1.
-
Further losses of methyl and carbonyl groups are also possible.
If you are not observing this pattern, consider the following:
-
Collision Energy: The collision-induced dissociation (CID) energy may be too low or too high. Optimize the collision energy to achieve the desired fragmentation.
-
Precursor Ion Selection: Ensure that the correct precursor ion (m/z 317.1) is being isolated for fragmentation.
-
Instrument Calibration: Verify that the mass spectrometer is properly calibrated.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₆ | [5] |
| Molecular Weight | 316.31 g/mol | [5] |
| Monoisotopic Mass | 316.0947 g/mol | Inferred from MW |
| [M+H]⁺ (m/z) | 317.1020 | Calculated |
| Primary Fragment 1 (m/z) | ~302.1 ([M+H - CH₃]⁺) | Inferred from fragmentation patterns of similar compounds |
| Primary Fragment 2 (m/z) | ~289.1 ([M+H - CO]⁺) | Inferred from fragmentation patterns of similar compounds |
| Primary Fragment 3 (m/z) | ~274.1 ([M+H - CH₃ - CO]⁺) | Inferred from fragmentation patterns of similar compounds |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general starting point for the quantitative analysis of this compound. Optimization may be required for specific matrices and instrumentation.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: 317.1 -> 302.1 (Quantifier), 317.1 -> 274.1 (Qualifier)
-
Internal Standard: To be determined based on availability.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Visualizations
Caption: General troubleshooting workflow for LC-MS analysis.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. m.youtube.com [m.youtube.com]
- 3. UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Minimizing Degradation of 1,2,3,7-Tetramethoxyxanthone During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 1,2,3,7-Tetramethoxyxanthone during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on the general behavior of xanthones, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (hydrolysis), and the presence of oxidizing agents.[1] These factors can lead to cleavage of methoxy (B1213986) groups, hydroxylation, or other structural modifications, resulting in a loss of purity and potency.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a cool, dark, and dry environment. It is recommended to store the compound at -20°C in a tightly sealed container, protected from light. For short-term storage (days to weeks), 2-8°C is acceptable. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
Q3: How should I store solutions of this compound?
A3: Solutions are generally more susceptible to degradation than the solid compound. Prepare solutions fresh whenever possible. If storage is necessary, use amber vials or wrap the container in aluminum foil to protect from light. Store solutions at -20°C or -80°C. The choice of solvent is also critical; use high-purity, degassed solvents to minimize oxidative stress. For aqueous solutions, use buffers to maintain a neutral pH.
Q4: I've observed a change in the color of my solid sample. What does this indicate?
A4: A change in the color of the solid, for instance, from a pale yellow to a brownish hue, can be an indicator of degradation. This is often due to oxidation or photodegradation. It is recommended to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
A5: Yes, inconsistent experimental results can be a sign of compound degradation. If the compound degrades, its effective concentration decreases, leading to variability in bioactivity or other measured parameters. It is crucial to handle the compound under recommended conditions throughout your experiment to ensure reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Troubleshooting Action |
| Unexpectedly low potency or activity in a biological assay. | Degradation of the compound in the stock solution or during the experiment. | 1. Prepare fresh stock solutions before each experiment. 2. Protect solutions from light at all times. 3. Ensure the pH of the assay medium is within a stable range for the compound (ideally near neutral). 4. Check for compatibility of the compound with other components in the assay medium. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | The new peaks likely represent degradation products. | 1. Compare the chromatogram with that of a freshly prepared standard. 2. If degradation is confirmed, discard the old stock and prepare a fresh one. 3. Review storage conditions and handling procedures to identify the source of degradation. |
| Precipitation of the compound from a stored solution. | The compound may have degraded into less soluble products, or the solvent may have evaporated, increasing the concentration beyond its solubility limit. | 1. Visually inspect the solution for any particulate matter before use. 2. If precipitation is observed, attempt to redissolve by gentle warming and sonication. If it does not redissolve, it is likely a degradation product. 3. Confirm the identity and purity of the redissolved solution by HPLC. 4. Ensure storage containers are properly sealed to prevent solvent evaporation. |
| Inconsistent melting point of the solid compound. | The presence of impurities, including degradation products, can lower and broaden the melting point range. | 1. Recrystallize the compound from a suitable solvent to improve purity. 2. Confirm the purity of the recrystallized compound by HPLC and measure the melting point again. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of methanol and add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of methanol and add 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of methanol and add 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mg of the solid compound in a vial and keep it in an oven at 105°C for 24 hours. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in methanol) to direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the remaining parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
1. HPLC System and Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute to the desired concentration.
-
Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
3. Data Analysis:
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study to illustrate the kind of data that should be generated.
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 M NaOH (60°C, 24h) | 25.8% | 3 |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 |
| Thermal (105°C, 24h) | 5.1% | 1 |
| Photolytic (Sunlight, 24h) | 30.5% | 4 |
Visualizations
Logical Workflow for Investigating Compound Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of this compound.
Potential Degradation Pathway
Caption: A hypothetical degradation pathway for this compound under various stress conditions.
References
Technical Support Center: Permeability Assay Optimization for 1,2,3,7-Tetramethoxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell permeability assays for 1,2,3,7-Tetramethoxyxanthone.
Frequently Asked Questions (FAQs)
Q1: Which permeability assay is best for this compound: PAMPA or a cell-based model like Caco-2?
The choice depends on your research goals. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method ideal for early-stage screening of passive diffusion.[1][2] The Caco-2 assay is a more complex, cell-based model that mimics the human intestinal epithelium and can assess passive diffusion, active transport, and efflux mechanisms.[3][4][5] For a comprehensive understanding of this compound's absorption profile, starting with PAMPA for a baseline passive permeability assessment, followed by the Caco-2 assay for detailed mechanistic insights, is a robust strategy.
| Feature | Caco-2 Assay | PAMPA (Parallel Artificial Membrane Permeability Assay) |
| Model | Cell-based monolayer (human colon adenocarcinoma)[3][5] | Artificial lipid-infused membrane[1][6] |
| Transport Routes | Transcellular, paracellular, and active transport[7] | Passive transcellular diffusion only[2] |
| Complexity & Time | Higher, requires ~21 days for cell differentiation[7] | Lower, can be set up quickly[2] |
| Throughput | Lower | Higher[2] |
| Cost | Higher | Lower[2] |
| Information Provided | Provides insights into passive and active transport, including efflux.[3][7] | Predicts passive permeability.[1] |
Q2: I'm observing unexpectedly low apparent permeability (Papp) for this compound. What are the potential causes?
Low Papp values can arise from several factors. First, verify the integrity of your cell monolayer by measuring Transepithelial Electrical Resistance (TEER) and checking the paracellular flux of a marker like Lucifer Yellow.[7][8] Concurrently, assess your analytical method's sensitivity and the compound's recovery. Xanthones can be lipophilic, leading to low aqueous solubility and precipitation in the assay buffer, which would artificially lower the measured permeability.[8][9]
Q3: The total recovery of this compound is well below 100%. How can I improve this?
Low recovery often indicates non-specific binding of the compound to the assay plates or instability in the buffer.[10][11] To address this:
-
Add Bovine Serum Albumin (BSA): Incorporate 0.25% to 4% BSA into the basolateral (receiver) chamber to reduce non-specific binding.[8][10]
-
Use Low-Binding Plates: Switch to commercially available plates designed for low compound adhesion.[8]
-
Assess Compound Stability: Pre-incubate this compound in the assay buffer for the duration of the experiment and analyze its concentration by LC-MS/MS to check for degradation.
Q4: My data shows a high efflux ratio (>2) for this compound. How can I confirm it's an efflux transporter substrate?
A high efflux ratio (Papp B-A / Papp A-B > 2) strongly suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[7] To confirm this, perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[7][8] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.[8]
Q5: I'm seeing high variability in my Papp values between experiments. What are the common sources of this issue?
High variability can compromise the reliability of your results and stems from several sources.[8][12] Key areas to investigate include:
-
Inconsistent Cell Culture: Ensure consistent cell passage number, seeding density, and culture duration (21 days for Caco-2 differentiation).[7][13]
-
Compromised Monolayers: Always perform TEER measurements before and after the experiment to ensure all monolayers are intact and within the acceptable range.[11]
-
Compound Solubility Issues: If the compound precipitates, the concentration in the donor well will not be consistent.[11] Determine the compound's solubility in the assay buffer before the experiment and work below this limit.
-
Incubator Conditions: Maintain stable temperature (37°C), humidity, and CO2 (5%) levels, as fluctuations can affect cell health and monolayer integrity.[14]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp)
Low Papp can be due to poor compound properties or technical issues with the assay. This workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for low apparent permeability (Papp).
Issue 2: High Data Variability
High variability can invalidate results. This logical guide helps pinpoint and resolve the source of inconsistency.
Caption: Troubleshooting guide for high variability in permeability data.
Detailed Experimental Protocols
Caco-2 Bidirectional Permeability Assay
This protocol is adapted for a 24-well transwell plate format.
-
Cell Culture:
-
Culture Caco-2 cells in MEM supplemented with 20% FBS and 1% non-essential amino acids.[15]
-
Seed cells onto 24-well permeable supports (e.g., 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[7][16]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 300 Ω·cm².[7]
-
-
Compound and Buffer Preparation:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 25 mM glucose, pH 7.4.[17]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the pre-warmed (37°C) transport buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤1%.[8]
-
Include control compounds: propranolol (B1214883) (high permeability) and atenolol (B1665814) (low permeability).
-
-
Permeability Assay (A-B and B-A):
-
Wash the monolayers on both apical (AP) and basolateral (BL) sides with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) transport:
-
Add 0.4 mL of the dosing solution to the AP (upper) chamber.
-
Add 1.2 mL of fresh transport buffer (containing BSA if needed) to the BL (lower) chamber.[17]
-
-
For Basolateral to Apical (B-A) transport:
-
Add 1.2 mL of the dosing solution to the BL chamber.
-
Add 0.4 mL of fresh transport buffer to the AP chamber.[17]
-
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[17]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and immediately replace the volume with fresh, pre-warmed buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.[18]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Reagent Preparation:
-
Prepare the lipid solution (e.g., 2% lecithin (B1663433) in dodecane).[2]
-
Prepare the Donor Buffer (e.g., PBS, pH 6.5) and Acceptor Buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a final concentration (e.g., 10-100 µM) in the Donor Buffer.
-
-
Assay Procedure:
-
Coat the membrane of each well in the Donor plate with 5 µL of the lipid solution.[2]
-
Add 300 µL of Acceptor Buffer to each well of the Acceptor plate.[2]
-
Add 150-200 µL of the compound solution to each well of the Donor plate.
-
Carefully place the Donor plate onto the Acceptor plate to form a "sandwich."[8]
-
Incubate the sandwich at room temperature for 4 to 18 hours with gentle shaking.[6][19]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) in cm/s. The exact formula can vary based on the specific PAMPA kit and protocol but generally accounts for the concentrations in the donor and acceptor wells, volumes, membrane area, and incubation time.[19]
-
| Parameter | Recommended Value/Control | Rationale |
| Caco-2 TEER | > 300 Ω·cm² | Ensures monolayer integrity and tight junction formation.[7] |
| Lucifer Yellow Flux | < 1% per hour | Verifies low paracellular leakage.[7][8] |
| Final DMSO % | ≤ 1% | Minimizes solvent toxicity to the cells.[8] |
| Low Permeability Control | Atenolol | Validates the assay's ability to measure poorly absorbed compounds.[20] |
| High Permeability Control | Propranolol, Verapamil | Validates the assay's ability to measure well-absorbed compounds.[10][20] |
| P-gp Inhibitor (optional) | Verapamil | Used to confirm if a compound is a substrate of the P-gp efflux pump.[7][8] |
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 4. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resolian.com [resolian.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimal cell growth in your incubator: Creating the right conditions [thermofisher.com]
- 15. Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips [procellsystem.com]
- 16. Expert Insights | Tips For Caco-2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. researchgate.net [researchgate.net]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 1,2,3,7-Tetramethoxyxanthone
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,2,3,7-Tetramethoxyxanthone, a xanthone (B1684191) isolated from Polygala tenuifolia.[1][2] Given the limited specific data on the off-target effects of this particular compound, this resource provides a framework for identifying and mitigating potential unintended biological activities based on the known properties of structurally related xanthones and general principles of small molecule screening.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of xanthones from Polygala tenuifolia that might suggest potential off-target effects for this compound?
A1: Xanthones isolated from Polygala tenuifolia have demonstrated various biological activities, with anti-inflammatory effects being prominent.[3][4][5] Several xanthones from this plant have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglia.[3] This suggests that this compound could potentially interact with signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways. The broader class of xanthone derivatives has been associated with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects, through mechanisms like kinase inhibition, caspase activation, and DNA cross-linking.[6]
Q2: I am observing unexpected cytotoxicity in my cell-based assays with this compound. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors. While some xanthone derivatives exhibit selective anticancer activity, they can also induce apoptosis or cell cycle arrest in various cell lines.[6] It is crucial to determine the IC50 value of this compound in your specific cell line to establish a suitable concentration range for your experiments. Additionally, ensure the compound is fully solubilized, as precipitation can lead to inconsistent results and direct cell stress. Consider performing a counter-screen for general cytotoxicity, such as an LDH release assay, in parallel with your primary functional assays.
Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A3: While there is no specific data classifying this compound as a PAIN, its xanthone scaffold is a structural motif that can be present in compounds known for assay interference. PAINS can cause false-positive results through various mechanisms, such as fluorescence interference or compound aggregation. It is advisable to check the structure against known PAINS databases and perform orthogonal assays to confirm any observed activity.[7]
Q4: What are the recommended quality control steps before using this compound in my experiments?
A4: Before initiating experiments, it is essential to verify the identity and purity of your this compound sample using analytical techniques such as NMR and mass spectrometry. Assess the compound's solubility in your chosen solvent (e.g., DMSO) and your final assay buffer. Visually inspect for any precipitation at the final concentration. It is also good practice to test a fresh sample if you encounter reproducible issues with your experiments.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound instability or poor solubility. | Prepare fresh stock solutions of this compound for each experiment. Visually inspect for precipitation in the final assay medium. Consider using a different solubilizing agent if solubility is an issue. |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of the compound. | Run a control experiment with this compound alone (without cells or other reagents) to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. If significant, consider using a luminescence-based or label-free assay as an alternative. |
| Activity observed across multiple unrelated assays | Non-specific activity due to cytotoxicity or compound aggregation. | Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assays to rule out cell death as the cause of the observed effect. To check for aggregation, include a detergent like Triton X-100 in your assay buffer and re-test. |
| Low or no observable activity at expected concentrations | Inactive compound or inappropriate assay conditions. | Verify the compound's identity and purity. Optimize assay conditions such as incubation time, pH, and temperature. Test a wider range of concentrations to ensure you are not missing a narrow activity window. |
Quantitative Data on Related Xanthones
| Compound | IC50 (µM) for NO Inhibition |
| 1-hydroxy-7-methoxyxanthone | 13.9 |
| 3,6-dihydroxy-1,2,7-trimethoxyxanthone | 11.2 |
| 1,7-dihydroxy-2,3-dimethoxyxanthone | 16.5 |
| 1,7-dihydroxy-3-methoxyxanthone | 18.2 |
| (Data sourced from a study on xanthones from Polygala tenuifolia) |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the different concentrations of the compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
This compound
-
Recombinant active kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., phosphospecific antibody or luminescence-based ATP detection kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
In a multi-well plate, add the kinase, its substrate, and the different concentrations of the compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined amount of time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General experimental workflow for assessing the activity and off-target effects of this compound.
Caption: Hypothesized signaling pathway for the anti-inflammatory effects of xanthones from Polygala tenuifolia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects [mdpi.com]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Xanthones, with a Focus on Methoxy-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various xanthones, with a particular focus on methoxy-substituted derivatives, to infer the potential therapeutic properties of 1,2,3,7-Tetramethoxyxanthone. While specific experimental data for this compound is limited in publicly available literature, this document compiles and compares quantitative data from structurally related xanthones to provide a valuable resource for researchers interested in this class of compounds.
Introduction to Xanthones
Xanthones are a class of polyphenolic compounds with a characteristic tricyclic xanthen-9-one core structure. They are widely distributed in nature, particularly in higher plants and fungi, and have garnered significant scientific interest due to their diverse and potent pharmacological activities. These activities, which include anticancer, anti-inflammatory, and antioxidant effects, are largely influenced by the type, number, and position of various substituent groups on the xanthone (B1684191) scaffold. Methoxylation and hydroxylation patterns are particularly crucial in determining the biological efficacy of these compounds.
Comparative Biological Activity of Xanthones
To provide a framework for understanding the potential bioactivity of this compound, this section summarizes the quantitative biological data for a range of other xanthones. The data is presented in tabular format for ease of comparison across different biological assays.
Cytotoxic Activity
The anticancer potential of xanthones has been extensively studied against various cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | DLD-1 (colon) | 5-20 | [1] |
| HL60 (leukemia) | 5-20 | [1] | |
| MCF-7 (breast) | 12.12 ± 0.54 | [2] | |
| HCT-116 (colon) | - | [3] | |
| γ-Mangostin | DLD-1 (colon) | 5-20 | [1] |
| Garciniaxanthone I | HepG2 (liver) | - | [4] |
| Isojacareubin | HEY (ovarian) | Potent | [5] |
| ES-2 (ovarian) | Potent | [5] | |
| 8-hydroxycudraxanthone G | CCRF-CEM (leukemia) | 16.65 | [6] |
| HepG2 (liver) | 70.38 | [6] | |
| Cudraxanthone I | MDA-MB231 BCRP (breast) | 2.78 | [6] |
| U87MG (glioblastoma) | 22.49 | [6] | |
| Scutellarein tetramethyl ether | HepG2 (liver) | 20.08 µg/mL | [7] |
Anti-inflammatory Activity
Xanthones have demonstrated significant anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO). The IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages are presented below.
| Xanthone Derivative | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | RAW 264.7 | - | [8] |
| 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone (TIE) | RAW 264.7 | - | [9] |
Antioxidant Activity
The antioxidant capacity of xanthones is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Xanthone Derivative | IC50 (µg/mL) | Reference |
| Ethanolic Extract of Mexican Brown Propolis (contains xanthones) | 67.9 | [10] |
| Ascorbic Acid (Reference) | 43.2 | [10] |
| Trolox (Reference) | 6.3 | [10] |
| Quercetin (Reference) | 9.9 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of xanthones.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test xanthone and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.[11]
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[12]
Protocol:
-
Sample Preparation: Prepare different concentrations of the test xanthone in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Mix the xanthone solution with a freshly prepared DPPH solution (typically 0.1 mM in methanol).[11]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13]
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.[6]
Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like LPS in the presence or absence of the test xanthone.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6]
-
Incubation: Allow the mixture to incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a microplate reader.[14]
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production.
Signaling Pathways Modulated by Xanthones
Xanthones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several xanthones, including α-mangostin, have been shown to inhibit the activation of NF-κB.[15][16] This inhibition can suppress the expression of pro-inflammatory genes like COX-2 and iNOS.[15]
Caption: Xanthone-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Xanthones can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cellular outcomes.[3][8]
Caption: Modulation of the MAPK/ERK signaling pathway by xanthones.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process in development and disease. Xanthones can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This often involves the activation of caspases, a family of proteases that execute the apoptotic program.[4]
Caption: Induction of apoptosis by xanthones via intrinsic and extrinsic pathways.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on other xanthone derivatives provides a strong foundation for inferring its potential therapeutic properties. The comparative data presented in this guide suggest that methoxy-substituted xanthones are promising candidates for further investigation as anticancer, anti-inflammatory, and antioxidant agents. The detailed experimental protocols and signaling pathway diagrams included herein offer a valuable resource for researchers to design and execute further studies to elucidate the specific biological activities and mechanisms of action of this compound and other novel xanthone compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 3. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. "Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone I" by Dan-Dan Zhang, Hong Zhang et al. [hsrc.himmelfarb.gwu.edu]
- 10. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Novel Biological Role of α-Mangostin in Modulating Inflammatory Response Through the Activation of SIRT-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,3,7-Tetramethoxyxanthone and Synthetic Xanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the naturally occurring 1,2,3,7-Tetramethoxyxanthone, a compound isolated from plants such as Polygala tenuifolia, and a range of synthetic xanthone (B1684191) derivatives.[1] The comparison focuses on key performance metrics in anticancer and anti-inflammatory research, supported by experimental data and detailed protocols.
Xanthones, characterized by their tricyclic dibenzo-γ-pyrone scaffold, are a significant class of heterocyclic compounds in medicinal chemistry.[2] Their biological activities are diverse and depend heavily on the nature and position of various substituents on the core structure.[2] This has spurred the development of numerous synthetic derivatives aimed at enhancing therapeutic properties such as cytotoxicity against cancer cells and modulation of inflammatory pathways.[3][4][5]
Performance Data: Anticancer Activity
Table 1: Cytotoxicity of Synthetic Hydroxyxanthone Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Hydroxyxanthone | T47D (Breast Cancer) | 100.19 | [6] |
| 1,3-Dihydroxyxanthone | T47D (Breast Cancer) | 137.24 | [6] |
| 1,3,6-Trihydroxyxanthone | T47D (Breast Cancer) | 121.89 | [6] |
| 1,7-Dihydroxyxanthone | HepG2 (Liver Cancer) | 13.2 | [7] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | 9.18 | [7] |
| Cudraxanthone I | MDA-MB-231 (Breast Cancer) | 2.78 | [8] |
| Morusignin I | CCRF-CEM (Leukemia) | 7.15 | [8] |
Performance Data: Anti-inflammatory Activity
Both natural and synthetic xanthones exhibit significant anti-inflammatory properties. Xanthones isolated from Polygala tenuifolia, the same source as this compound, have demonstrated potent inhibition of nitric oxide (NO) production, a key mediator in inflammation. Synthetic derivatives have also been designed and tested for their ability to inhibit processes like neutrophil degranulation.
Table 2: Anti-inflammatory Activity of Natural Xanthones from Polygala tenuifolia
| Compound | Assay | Target Cell | Inhibition | Reference |
| 1-Hydroxy-7-methoxyxanthone | LPS-induced NO Production | BV2 microglia | Significant | [2] |
| 1,7-Dihydroxy-2,3-dimethoxyxanthone | LPS-induced NO Production | BV2 microglia | Significant | [2] |
| 3,6-Dihydroxy-1,2,7-trimethoxyxanthone | LPS-induced NO Production | BV2 microglia | Significant | [2] |
Table 3: Anti-inflammatory Activity of Synthetic Xanthone Derivatives
| Compound | Assay | Target Cell | IC50 (µM) | Reference |
| 1,3-Dihydroxyxanthone | Inhibition of β-glucuronidase release | Rat Mast Cells | ~10 | [1] |
| 3,5-Dihydroxyxanthone | Inhibition of β-glucuronidase release | Rat Mast Cells | ~10 | [1] |
| 1,6-Dihydroxyxanthone | Inhibition of β-glucuronidase release | Rat Neutrophils | <10 | [1] |
| 1,3,8-Trihydroxyxanthone | Inhibition of β-glucuronidase release | Rat Neutrophils | <10 | [1] |
Signaling Pathways and Mechanisms of Action
Xanthone derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. As depicted below, inflammatory stimuli like Lipopolysaccharide (LPS) trigger a cascade that leads to the activation of the IKK complex, phosphorylation and degradation of the inhibitor IκBα, and subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus, where it initiates the transcription of inflammatory cytokines like TNF-α, IL-1β, and IL-6. Several xanthones have been shown to inhibit this pathway.[9][10]
The MAPK pathway, involving kinases like ERK and p38, is another critical regulator of cellular processes including inflammation and apoptosis. Some xanthones can selectively modulate MAPK signaling, leading to growth inhibition in cancer cells.[11] For instance, certain derivatives can downregulate ERK, which is associated with pro-apoptotic activity, and upregulate p38, which can lead to cell cycle arrest.[12]
Experimental Protocols
Standardized assays are crucial for the reliable evaluation of xanthone derivatives. Below are detailed methodologies for two key experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[13] Incubate for 24 hours at 37°C to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the xanthone compounds. Replace the old media with 100 µL of media containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8][15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[13] The formation of a purple precipitate should be visible under a microscope.[13]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of blank wells (media only) from all readings. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Neutrophil Degranulation Assay
This assay measures the release of enzymes, such as β-glucuronidase, from neutrophil granules upon stimulation, which is a hallmark of the inflammatory response. The inhibitory effect of xanthone derivatives on this process can be quantified.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood (e.g., from Sprague-Dawley rats) using a method like Percoll density gradient centrifugation.[4] Resuspend the purified neutrophils in an appropriate buffer (e.g., RPMI 1640 medium).[4]
-
Pre-incubation with Compounds: Pre-incubate the isolated neutrophils with various concentrations of the xanthone derivatives or a vehicle control for a short period (e.g., 10 minutes) at 37°C.
-
Stimulation: Induce degranulation by adding a stimulant, such as formyl-Met-Leu-Phe (fMLP) or compound 48/80.[1] Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging at a low speed (e.g., 800 g) for 10 minutes at 4°C to pellet the cells.
-
Enzyme Activity Measurement: Collect the supernatant. Measure the activity of the released enzyme (e.g., β-glucuronidase) using a specific substrate that produces a colored or fluorescent product. For β-glucuronidase, p-nitrophenyl-β-D-glucuronide is a common substrate.
-
Data Analysis: Quantify the enzyme activity by measuring the absorbance or fluorescence of the product. Calculate the percentage of inhibition of degranulation for each compound concentration relative to the stimulated control.
Conclusion
The available data indicates that synthetic modification of the xanthone scaffold is a highly effective strategy for generating potent anticancer and anti-inflammatory agents. Synthetic derivatives frequently exhibit IC50 values in the low micromolar range against various cancer cell lines. While specific quantitative data for this compound is limited, related natural xanthones from its source plant, Polygala tenuifolia, demonstrate significant anti-inflammatory potential by inhibiting nitric oxide production. This suggests that the natural xanthone core serves as a valuable template for drug discovery. Future research should focus on direct, side-by-side comparisons of this compound with lead synthetic derivatives to fully elucidate its therapeutic potential and to guide further structure-activity relationship (SAR) studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthone C-glycoside and acylated sugar from Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of thymoquinone and its protective effects against several diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
- 11. 1-Hydroxy-2,3,4,7-tetramethoxyxanthone | C17H16O7 | CID 5318358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Neuroprotective action of tea polyphenols on oxidative stress-induced apoptosis through the activation of the TrkB/CREB/BDNF pathway and Keap1/Nrf2 signaling pathway in SH-SY5Y cells and mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Enhanced Neuroprotective Effects of Coadministration of Tetrandrine with Glutathione in Preclinical Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2,3,7-Tetramethoxyxanthone
In the realm of pharmaceutical research and natural product chemistry, the precise and accurate quantification of bioactive compounds is fundamental. This guide offers a comparative analysis of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 1,2,3,7-Tetramethoxyxanthone. As a specific cross-validation study for this compound is not widely available in published literature, this document presents a hypothetical cross-validation framework. This framework is built upon established methodologies for the analysis of structurally similar xanthone (B1684191) derivatives.
This guide is intended to provide researchers, scientists, and drug development professionals with a practical blueprint for selecting, validating, and cross-validating analytical methods for this compound. It details hypothetical experimental protocols, presents comparative performance data in clearly structured tables, and illustrates the logical workflows for methodological cross-validation.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize the anticipated performance parameters for HPLC-UV and LC-MS/MS methods for the analysis of this compound. These parameters are critical for assessing the reliability, sensitivity, and accuracy of a method.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 5 - 15 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 50 ng/mL | 0.1 - 1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Matrix Effect | Possible | Significant, requires correction |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Correlation of Results | R² > 0.95 |
| Mean % Difference | Within ±15% |
| Individual Sample % Difference | ≤ 2 out of 12 samples outside ±20% |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of reliable analytical data. The following sections outline hypothetical, yet representative, protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
This method is often favored for its robustness and is well-suited for compounds possessing a UV chromophore.
-
Sample Preparation (from a hypothetical plant matrix):
-
Extraction: Accurately weigh 1.0 g of the powdered plant material. Add 20 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient can be optimized, for instance, starting from 70% A and decreasing to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method provides superior sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when very low concentrations of the analyte are expected.
-
Sample Preparation (from a hypothetical biological fluid, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
-
Method Validation: Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.[2]
Mandatory Visualizations
Diagrams created using Graphviz illustrate key processes for method validation and selection.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice between these methods should be dictated by the specific requirements of the study, including the anticipated concentration range of the analyte, the complexity of the sample matrix, and the desired throughput. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where trace-level quantification is necessary. HPLC-UV, on the other hand, is a robust and cost-effective technique suitable for quality control and the analysis of less complex samples.
References
Assessing the Therapeutic Index of Methoxyxanthones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the therapeutic index of 1,2,3,7-Tetramethoxyxanthone is not currently available in published scientific literature. This guide provides a comparative assessment based on the well-researched, structurally related xanthone, α-mangostin , to illustrate the process of evaluating the therapeutic index and to offer insights into the potential therapeutic window of this class of compounds. All data, protocols, and pathways described herein pertain to α-mangostin and established chemotherapeutic agents and should be considered as a surrogate model for the assessment of novel methoxyxanthones.
Introduction to Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[1][2] A higher TI indicates a wider margin of safety, signifying that a much larger dose is needed to induce toxicity compared to the dose required for a therapeutic response.[2] Conversely, a narrow therapeutic index suggests that the toxic and therapeutic doses are close, necessitating careful dose monitoring.[1]
The TI is typically calculated using the following formula:
TI = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of a population experiences a toxic effect.
-
ED₅₀ (Median Effective Dose): The dose at which 50% of a population experiences a therapeutic effect.
In preclinical studies, the lethal dose (LD₅₀) in animal models is often used as a measure of toxicity. For in vitro assessments, the concept of a selectivity index (SI) is employed, which compares the cytotoxicity in normal cells to that in cancer cells (CC₅₀ / IC₅₀).
Comparative Analysis of α-Mangostin and Standard Chemotherapeutics
To contextualize the potential therapeutic window of a novel methoxyxanthone, we present a comparative analysis of α-mangostin against two widely used chemotherapy drugs, Doxorubicin and Cisplatin. α-Mangostin, a natural xanthone, has demonstrated significant anti-cancer properties with a favorable safety profile.[3]
In Vitro Efficacy and Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of α-mangostin, Doxorubicin, and Cisplatin in various cancer cell lines, alongside the cytotoxicity towards normal cells where available. A lower IC₅₀ value indicates greater potency.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Normal Cell Line | Cytotoxicity (IC₅₀/CC₅₀ in µM) | Selectivity Index (SI) |
| α-Mangostin | MCF-7 | Breast Cancer | 9.69[4] | Normal Mammary Epithelial | Less toxic than to cancer cells[1] | >1 |
| MDA-MB-231 | Breast Cancer | 11.37[4] | Normal Mammary Epithelial | Less toxic than to cancer cells[1] | >1 | |
| SKBR-3 | Breast Cancer | 7.46[4] | Normal Mammary Epithelial | Less toxic than to cancer cells[1] | >1 | |
| A2780 | Ovarian Cancer | 80.25 (Cisplatin IC₅₀) | NHDF (Fibroblasts) | Not specified | Not specified | |
| SKOV-3 | Ovarian Cancer | 111.06 (Cisplatin IC₅₀) | NHDF (Fibroblasts) | Not specified | Not specified | |
| PC3 | Prostate Cancer | 5.9 - 22.5[3] | Not specified | Not specified | Not specified | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5[5] | HK-2 (Kidney) | >20[5] | >8 |
| A549 | Lung Cancer | >20[5] | HK-2 (Kidney) | >20[5] | ~1 | |
| HeLa | Cervical Cancer | 2.9[5] | HK-2 (Kidney) | >20[5] | >6.9 | |
| Cisplatin | A2780 | Ovarian Cancer | 80.25[6] | Not specified | Not specified | Not specified |
| A549 | Lung Cancer | 10.91 (24h)[7] | Not specified | Not specified | Not specified |
Note: The selectivity index (SI) is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
In Vivo Efficacy and Toxicity
The following table presents available in vivo data for α-mangostin and the LD₅₀ values for the standard chemotherapeutics.
| Compound | Animal Model | Efficacious Dose | Observed Effect | Acute Toxicity (LD₅₀) |
| α-Mangostin | Mice (Breast Cancer Xenograft) | 20 mg/kg/day[3] | Significant tumor growth inhibition[3] | Not established, low toxicity observed[3] |
| Doxorubicin | Not specified | Not applicable | Not applicable | 5-10 mg/kg (IV, mouse) |
| Cisplatin | Not specified | Not applicable | Not applicable | 8.6 mg/kg (mouse)[8] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells and normal mammary epithelial cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., α-mangostin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., α-mangostin at 20 mg/kg/day via oral gavage) and a vehicle control daily for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as histopathology or western blotting, to assess the compound's effect on tumor biology.
Visualizing the Assessment and Mechanism of Action
Workflow for Therapeutic Index Assessment
Caption: A generalized workflow for assessing the therapeutic index of a novel compound.
Signaling Pathway Modulated by α-Mangostin
α-Mangostin has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/Akt pathway.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by α-mangostin, leading to apoptosis.
Conclusion
While direct data on this compound is lacking, the comprehensive analysis of α-mangostin provides a valuable framework for assessing the therapeutic potential of novel methoxyxanthones. The data suggests that xanthones like α-mangostin can exhibit potent anti-cancer activity with a favorable selectivity for cancer cells over normal cells, indicating a potentially wide therapeutic window. Further preclinical studies focusing on the specific efficacy and toxicity of this compound are warranted to definitively establish its therapeutic index and clinical potential.
References
- 1. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mangostin | C24H26O6 | CID 5281650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties | MDPI [mdpi.com]
- 4. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,2,3,7-Tetramethoxyxanthone: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is paramount for ensuring laboratory safety and environmental protection. For novel or specialized compounds like 1,2,3,7-Tetramethoxyxanthone, for which specific safety data may not be readily available, a cautious and systematic approach to disposal is essential. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, emphasizing safety, compliance, and best practices in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the assumption that it is a potentially hazardous substance. While specific toxicological data for this compound is not widely published, the general class of xanthone (B1684191) derivatives is known for a wide range of biological activities.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of any research chemical should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5][6][7] Never dispose of chemical waste down the drain or in the regular trash.[6][7][8]
Step 1: Waste Identification and Hazard Assessment
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][11]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect this liquid waste in a separate, compatible container. Do not mix with other solvent waste streams unless explicitly approved by your EHS office.
-
Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
Step 3: Container Management
Proper containment and labeling are essential for safe storage and disposal.[6][7][11]
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[6][11] The original product container is often a suitable choice for waste collection.[10]
-
Labeling: As soon as you begin accumulating waste, affix a hazardous waste label provided by your EHS office.[5][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid using abbreviations)
-
The date when waste was first added to the container
-
The principal investigator's name and lab location
-
A statement indicating that the hazards are not fully known, if applicable
-
Step 4: Waste Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[6][10]
-
Location: The SAA should be in a well-ventilated area, away from general lab traffic.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential spills or leaks.[5][11]
-
Segregation: Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents or acids.[10][12]
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for a period defined by your institution's policies (typically not exceeding one year), contact your EHS office to schedule a pickup.[6][10] Do not transport hazardous waste yourself.[7]
Quantitative Data and Hazard Classification
In the absence of specific data for this compound, the following table provides a general framework used by the U.S. Environmental Protection Agency (EPA) for classifying hazardous waste. Your EHS office will make the final determination.
| Hazard Characteristic | EPA Code | General Criteria | Potential Relevance for this compound |
| Ignitability | D001 | Liquids with a flash point < 60°C; non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes. | To be determined. If dissolved in a flammable solvent, the solution is considered ignitable. |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a specified rate. | Unlikely for the pure compound, but solutions should be evaluated. |
| Reactivity | D003 | Unstable substances; materials that react violently with water; substances that can form explosive mixtures or generate toxic gases. | To be determined. Xanthone derivatives are generally stable, but this needs confirmation. |
| Toxicity | D004-D043 | Contains certain contaminants at or above specified concentrations. | To be determined based on toxicological testing. |
Experimental Protocols
As this document provides disposal procedures, detailed experimental protocols for research involving this compound are not applicable here. All research activities should be conducted in accordance with your institution's approved protocols and safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any questions or clarification.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
